Chloracizine
描述
Structure
3D Structure
属性
CAS 编号 |
800-22-6 |
|---|---|
分子式 |
C19H21ClN2OS |
分子量 |
360.9 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one |
InChI |
InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI 键 |
ZZKWNLZUYAGVOT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
外观 |
Solid powder |
颜色/形态 |
CRYSTALS FROM HEXANE OR ETHER |
熔点 |
109.0 °C 108-110 °C |
其他CAS编号 |
68-36-0 |
Pictograms |
Corrosive; Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
1045-82-5 (hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,4-bis(trichloromethyl)benzene chloxyl Hetol hexachloro-4-xylene hexachloro-p-xylene hexachloroparaxylol |
产品来源 |
United States |
Foundational & Exploratory
Structure-Activity Relationship of Chloracizine and its Analogs: A Technical Guide to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine, a phenothiazine derivative, and its analogs are emerging as compounds of interest in oncology research. While historically recognized for their neuroleptic properties, the broader class of phenothiazines is being repurposed for its potential anticancer activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related phenothiazine analogs, focusing on their cytotoxic effects. The document details key experimental protocols for assessing anticancer activity and visualizes the cellular signaling pathways implicated in their mechanism of action.
Structure-Activity Relationship of Phenothiazine Analogs
The anticancer activity of phenothiazine derivatives is intricately linked to their chemical structure. Modifications to the tricyclic core, the substituent at position 2, and the aminoalkyl side chain at position 10 significantly influence their cytotoxic potency.
A key determinant of activity is the nature of the substituent at the C2 position of the phenothiazine ring. Electron-withdrawing groups at this position, such as a chlorine atom (as seen in this compound and chlorpromazine), have been shown to enhance cytotoxic effects against various cancer cell lines.[1][2] The substitution pattern on the phenothiazine nucleus, particularly at position 2, and the length and nature of the side chain at position 10, are critical for antitumor activity.[3] For instance, trifluoromethyl substitution at the C2 position can increase potency.[3]
The side chain at the N10 position also plays a crucial role. Studies on various phenothiazine derivatives have demonstrated that the length of the aliphatic side chain connecting the nitrogen of the phenothiazine ring to a terminal amino group influences anticancer activity.[3] Generally, an alkyl bridge of at least three carbons is required for significant activity.[4] The nature of the terminal amine itself is also a factor, with primary amines and unsubstituted piperazines showing high potency in some studies.[4]
The table below summarizes the cytotoxic activity of various phenothiazine analogs against different cancer cell lines, highlighting the influence of structural modifications on their anticancer potential.
Table 1: Cytotoxic Activity (IC50, µM) of Phenothiazine Analogs in Cancer Cell Lines
| Compound | R2 Substituent | N10 Side Chain | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorpromazine | Cl | -(CH₂)₃-N(CH₃)₂ | Multiple | Varies | [1] |
| Fluphenazine | CF₃ | -(CH₂)₃-piperazin-1-yl-ethanol | Multiple | 5-20 | [5] |
| Perphenazine | Cl | -(CH₂)₃-piperazin-1-yl-ethanol | Multiple | Varies | [6] |
| Prochlorperazine | Cl | -(CH₂)₃-piperazin-1-yl-CH₃ | Multiple | Varies | [6] |
| 7,8-dihydroxychlorpromazine | Cl (and 7,8-diOH) | -(CH₂)₃-N(CH₃)₂ | - | 8.3 (PKC inhibition) | [4] |
| CWHM-974 | CF₃ | Modified piperazine | A375 (Melanoma) | 1.37-14.03 | [5] |
| 1-(2-Chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propylurea | Cl | -(CH₂)₃-NH-CO-NH-CH₂CH₂Cl | HL-60 | High activity | [7] |
| 10-(diethylaminobutynyl)-1,8-diazaphenothiazine | N/A (Azaphenothiazine) | -(C≡C)-(CH₂)₂-N(C₂H₅)₂ | Melanoma C-32 | 26.1 µg/mL | [8] |
| Derivative with benzyl substituent in 1,2,3-triazole ring | N/A (Azaphenothiazine) | Modified triazole | Caco-2, A549 | 0.26 | [8] |
Experimental Protocols
The evaluation of the anticancer activity of this compound and its analogs relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at the desired concentrations for a specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
-
Signaling Pathways and Mechanisms of Action
Phenothiazine derivatives, including analogs of this compound, exert their anticancer effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9] Phenothiazines have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer.[11] Phenothiazines can interfere with this pathway, contributing to their anticancer effects.[12]
Caption: Ras/Raf/MEK/ERK signaling pathway and potential inhibition by this compound analogs.
Experimental Workflow
A typical workflow for the initial screening and characterization of the anticancer activity of novel this compound analogs is depicted below.
Caption: General experimental workflow for evaluating anticancer activity of this compound analogs.
Conclusion
This compound and its analogs represent a promising class of compounds for anticancer drug development. Their activity is highly dependent on their chemical structure, particularly the substituents on the phenothiazine core and the nature of the side chain at the N10 position. The experimental protocols and pathway visualizations provided in this guide offer a framework for the systematic evaluation of these compounds. Further research into the precise molecular targets and the development of analogs with improved potency and selectivity are warranted to fully realize their therapeutic potential.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Chloracizine's Impact on Myocardial Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine, a phenothiazine derivative, has been investigated for its antiarrhythmic properties. Understanding its precise effects on the myocardial action potential duration (APD) is crucial for elucidating its mechanism of action and assessing its therapeutic potential and proarrhythmic risk. This technical guide provides a comprehensive overview of the available data on this compound's influence on cardiac electrophysiology, with a focus on its interactions with key ion channels that govern the shape and duration of the myocardial action potential.
Core Mechanism of Action: Ion Channel Blockade
The primary mechanism by which this compound and other phenothiazine derivatives exert their effects on the myocardial action potential is through the blockade of various ion channels. The duration of the action potential is a finely tuned process orchestrated by the influx and efflux of sodium (Na+), potassium (K+), and calcium (Ca2+) ions through their respective channels. By interfering with these ion currents, this compound can alter the delicate balance of depolarization and repolarization, thereby modifying the action potential duration.
Sodium Channel Blockade
This compound has been shown to be an effective blocker of sodium channels. Specifically, at a concentration of 5 µM, it can effectively block the inactive state of sodium channels[1]. This characteristic is typical of Class I antiarrhythmic drugs, which primarily act by slowing the upstroke (Phase 0) of the action potential and decreasing conduction velocity. The blockade of inactive sodium channels suggests a use-dependent effect, where the drug has a higher affinity for channels that are frequently opening and closing, a condition often present in tachyarrhythmias.
Potassium Channel Blockade
While direct quantitative data for this compound's effect on specific potassium channels is limited, studies on the closely related phenothiazine, chlorpromazine, provide valuable insights. Chlorpromazine has been shown to inhibit several key potassium currents involved in myocardial repolarization:
-
Inward-rectifying K+ currents (IK1): These currents are crucial for maintaining the resting membrane potential and for the final phase of repolarization.
-
Time-independent outward K+ currents: These contribute to the overall repolarizing current.
-
ATP-dependent K+ currents (IKATP): These channels are activated under conditions of metabolic stress.
-
Human Ether-à-go-go-Related Gene (hERG) channels: These channels conduct the rapid delayed rectifier potassium current (IKr), a critical component of Phase 3 repolarization. Blockade of hERG channels is a key mechanism for drug-induced QT prolongation and can increase the risk of torsades de pointes.
The IC50 values for chlorpromazine's blockade of these channels are summarized in the table below. Given the structural similarity, it is plausible that this compound exhibits a similar profile of potassium channel blockade.
Calcium Channel Blockade
The effect of this compound on myocardial calcium channels is not well-documented. However, information from its analogue, chlorpromazine, indicates an inhibitory effect on store-operated calcium entry. Calcium currents, particularly through L-type calcium channels (conducting ICa,L), are responsible for the plateau phase (Phase 2) of the cardiac action potential. Inhibition of these channels would be expected to shorten the action potential duration.
Quantitative Data on Ion Channel Blockade
The following table summarizes the available quantitative data on the inhibitory effects of chlorpromazine, a structurally similar phenothiazine, on various cardiac ion channels. This data can serve as a surrogate to estimate the potential effects of this compound, pending direct experimental evidence.
| Ion Channel/Current | Drug | IC50 (µM) | Cell Type | Reference |
| Inward-rectifying K+ current | Chlorpromazine HCl | 6.1 | Rat ventricular myocytes | |
| Time-independent outward K+ currents | Chlorpromazine HCl | 16 | Rat ventricular myocytes | |
| hERG potassium channels | Chlorpromazine | 21.6 | Xenopus laevis oocytes | |
| Store-operated Ca2+ entry | Chlorpromazine | 24 ± 5 | PC12 cells |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of a compound's effects on myocardial electrophysiology. Below are generalized methodologies for key experiments cited in the investigation of phenothiazine derivatives.
Myocyte Isolation
A common method for studying the electrophysiological properties of individual heart cells is to first isolate them from cardiac tissue.
Protocol:
-
Heart Excision: The heart is excised from an anesthetized animal.
-
Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused through the aorta with a calcium-free solution to stop contractions, followed by a solution containing enzymes such as collagenase and protease to digest the extracellular matrix.
-
Tissue Dissociation: The ventricles are minced and gently agitated to release individual myocytes.
-
Filtration and Storage: The cell suspension is filtered to remove undigested tissue, and the isolated myocytes are stored in a HEPES-buffered solution at room temperature for subsequent experiments.
Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from isolated cardiomyocytes.
Protocol:
-
Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane of an isolated myocyte, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Current-Clamp Mode: The membrane potential is recorded while injecting a known current. This mode is used to measure action potentials and determine parameters like APD at 50% and 90% repolarization (APD50 and APD90) and the maximum upstroke velocity (Vmax).
-
Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the current required to maintain that voltage is measured. This mode is used to isolate and study individual ion currents (e.g., INa, ICa,L, IKr).
-
-
Data Analysis: The recorded signals are analyzed to determine the effects of the drug on action potential parameters and ion channel kinetics. Dose-response curves are constructed to determine IC50 values.
Signaling Pathways and Logical Relationships
The effect of this compound on the myocardial action potential duration is a result of its interaction with multiple ion channels, which in turn affects the different phases of the action potential.
Conclusion
This compound, a phenothiazine derivative, likely modulates myocardial action potential duration through a multi-ion channel blocking mechanism. Based on available data for this compound and its structural analog chlorpromazine, it is expected to block sodium channels, leading to a decrease in the action potential upstroke velocity. Furthermore, its presumed inhibitory effects on various potassium channels, particularly hERG, could lead to a prolongation of the action potential, a characteristic of Class III antiarrhythmic agents. Conversely, any blockade of L-type calcium channels would tend to shorten the action potential duration. The net effect of this compound on myocardial action potential duration will therefore depend on the relative potency of its blockade of these different ion channels. Further research is required to obtain direct quantitative data on this compound's effects on specific cardiac ion currents and to fully elucidate its electrophysiological profile and clinical implications.
References
Investigating the Antidepressant Properties of Chloracizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloracizine, a phenothiazine derivative, was the first original tricyclic antidepressant developed in the Soviet Union in the late 1950s. While initially investigated for its coronary vasodilating and antiarrhythmic properties, its antidepressant effects were subsequently observed in clinical practice. This technical guide provides a comprehensive overview of the available scientific information on the antidepressant properties of this compound. Due to the historical context of its development, publicly available quantitative data on its pharmacological profile and clinical efficacy are limited. This document summarizes the existing qualitative information and highlights the gaps in current knowledge to guide future research endeavors.
Introduction
This compound (10-(diethylaminopropionyl)-2-chlorophenothiazine) is a tricyclic compound synthesized in the late 1950s by S.V. Zhuravlev and A.N. Gritsenko at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences.[1][2][3] Initial pharmacological studies by Yu.I. Vikhlyaev and N.V. Kaverina established that this compound lacked the neuroleptic activity typical of many phenothiazines but possessed significant cardiovascular effects, including coronary vasodilation and antiarrhythmic actions.[3][4] Its introduction into clinical practice for cardiovascular disorders revealed its beneficial effects on depressive symptoms, leading to its recognition as the first Soviet-developed tricyclic antidepressant.[3][5]
Pharmacological Profile
Monoamine Transporter Inhibition
As a tricyclic antidepressant, this compound is hypothesized to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), and possibly dopamine (DA), by binding to their respective transporters (SERT, NET, and DAT). This inhibition would lead to increased synaptic concentrations of these neurotransmitters, which is a key mechanism underlying the therapeutic effects of this class of drugs.
Table 1: Postulated Monoamine Transporter Inhibition Profile of this compound
| Transporter | Binding Affinity (Ki) | Functional Inhibition (IC50) |
| Serotonin Transporter (SERT) | Data not available | Data not available |
| Norepinephrine Transporter (NET) | Data not available | Data not available |
| Dopamine Transporter (DAT) | Data not available | Data not available |
Monoamine Oxidase Inhibition
The potential for this compound to inhibit monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters, has not been documented in available literature.
Table 2: Postulated Monoamine Oxidase Inhibition Profile of this compound
| Enzyme | Inhibition Constant (Ki) |
| MAO-A | Data not available |
| MAO-B | Data not available |
Preclinical Data
Specific preclinical studies evaluating the antidepressant-like effects of this compound using standard animal models such as the Forced Swim Test or Tail Suspension Test are not described in the accessible literature. A patent for a related compound, Ftoracizin, suggests it is 10-15 times more active than this compound as an antidepressant, providing an indirect measure of relative potency.[6]
Table 3: Preclinical Antidepressant Activity of this compound
| Experimental Model | Key Findings |
| Forced Swim Test | Data not available |
| Tail Suspension Test | Data not available |
Clinical Data
Clinical experience with this compound for depression was documented in the 1960s in the Soviet Union. It was reported to be effective in depressive states, particularly those with anergic and adynamic features.
Efficacy
No randomized, placebo-controlled clinical trials with standardized depression rating scales (e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery-Åsberg Depression Rating Scale [MADRS]) are available for this compound. Clinical observations from the 1960s indicated a favorable effect in patients with depression at a dosage of 60-90 mg per day for a duration of two to twelve weeks.[2]
Table 4: Clinical Efficacy of this compound in Depression
| Study Design | Population | Intervention | Outcome Measures | Results |
| Observational | Patients with depressive states | This compound 60-90 mg/day | Clinical improvement | Favorable effect reported |
Safety and Tolerability
Side effects associated with this compound treatment have been qualitatively described.
Table 5: Reported Side Effects of this compound
| System Organ Class | Adverse Events |
| Neurological | Dizziness, Paresthesia, Anxiety |
| Gastrointestinal | Dry mouth, Loss of appetite |
In some cases, the severity of these side effects necessitated the discontinuation of the treatment.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not available in the reviewed literature. The following represents a generalized protocol for a key preclinical assay used to evaluate antidepressant properties.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Test compound (this compound) and vehicle
-
Stopwatch or automated tracking system
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).
-
Gently place the animal into the water.
-
Record the total duration of immobility during a specified period of the test (e.g., the last 4 minutes of a 6-minute test). Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
At the end of the test, remove the animal, dry it, and return it to its home cage.
Data Analysis:
-
Compare the mean immobility time between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Postulated Mechanism of Action
The following diagram illustrates the general mechanism of action proposed for tricyclic antidepressants, which is the likely, though unconfirmed, mechanism for this compound.
Caption: Postulated mechanism of this compound as a tricyclic antidepressant.
Experimental Workflow for Antidepressant Screening
The following diagram outlines a typical workflow for the preclinical screening of a potential antidepressant compound.
Caption: Generalized workflow for preclinical antidepressant drug discovery.
Conclusion and Future Directions
This compound holds a significant place in the history of psychopharmacology as the first indigenously developed tricyclic antidepressant in the Soviet Union. While historical clinical observations suggest its efficacy in treating depression, a substantial gap exists in the modern scientific understanding of its pharmacological properties. To fully characterize this compound as a potential therapeutic agent and to understand its place within the landscape of antidepressant medications, further research is imperative. Future investigations should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional inhibition constants (IC50) of this compound for monoamine transporters (SERT, NET, DAT) and key neurotransmitter receptors.
-
Enzymatic Inhibition Assays: Assessing the inhibitory potential of this compound against MAO-A and MAO-B.
-
Preclinical Behavioral Studies: Evaluating the antidepressant-like efficacy of this compound in validated animal models of depression, such as the Forced Swim Test and Tail Suspension Test.
-
Modern Clinical Trials: If preclinical data are promising, conducting well-controlled clinical trials with standardized outcome measures to rigorously evaluate the efficacy, safety, and tolerability of this compound in patients with major depressive disorder.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways modulated by this compound to elucidate its molecular mechanism of antidepressant action.
A thorough, modern investigation of this compound could not only provide a more complete understanding of this historical compound but also potentially offer new insights into the structure-activity relationships of phenothiazine-based antidepressants.
References
- 1. Опыт клинического применения хлорацизина - Тынянова - Казанский медицинский журнал [kazanmedjournal.ru]
- 2. mediasphera.ru [mediasphera.ru]
- 3. mediasphera.ru [mediasphera.ru]
- 4. researchgate.net [researchgate.net]
- 5. Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Орто- или пери-конденсированные с карбоциклической системой, например фенотиазин, хлорпромазин, пироксикам — A61K 31/5415 — МПК [patents.su]
Molecular Targets of Chloracizine in Ventricular Tissue: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature directly investigating the molecular targets of Chloracizine specifically within ventricular tissue is limited. This guide synthesizes the available data on this compound's effects on ion channels from non-cardiac tissues and supplements it with extensive data from structurally related phenothiazine compounds to build a robust, evidence-based profile of its likely molecular actions in the ventricular myocardium.
Executive Summary
This compound is a phenothiazine derivative originally developed as an anti-anginal and antidepressant agent.[1] Its electrophysiological effects, particularly in cardiac tissue, are of significant interest due to the established pro-arrhythmic potential of the phenothiazine class. This document outlines the known and inferred molecular targets of this compound in ventricular tissue. The primary mechanism of action appears to be multi-ion channel blockade. Evidence points to a significant interaction with voltage-gated sodium channels, where it preferentially blocks the inactive state of the channel.[2] Furthermore, based on extensive data from analogous phenothiazine compounds, this compound is strongly predicted to be a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key determinant of ventricular repolarization. Effects on other channels, such as calcium channels, remain uncharacterized in the public domain. Understanding this multi-channel blocking profile is critical for assessing its therapeutic potential and safety profile.
Primary Molecular Targets
The arrhythmogenic and anti-arrhythmic potential of any cardiac-acting drug is defined by its interaction with the ion channels that govern the ventricular action potential. For this compound, the key targets identified from direct and surrogate evidence are voltage-gated sodium (Nav) and potassium (Kv) channels.
Voltage-Gated Sodium Channels (Nav)
The rapid upstroke (Phase 0) of the ventricular action potential is mediated by the influx of sodium ions through the Nav1.5 channel. Blockade of this channel can slow conduction velocity, a mechanism utilized by Class I antiarrhythmic drugs.
A key study on a series of phenothiazine derivatives, including this compound, demonstrated its activity as a sodium channel blocker.[2] A notable finding was its state-dependent mechanism; this compound was shown to effectively block inactive sodium channels, a characteristic it shares with other Class I antiarrhythmics like lidocaine.[2] This implies that its blocking effect would be more pronounced in tissues that are frequently depolarized or have a more depolarized resting membrane potential, such as in ischemic conditions.
Voltage-Gated Potassium Channels (Kv) - The hERG Channel
The repolarization phase (Phase 3) of the ventricular action potential is critically dependent on the outward flux of potassium ions. The rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG (Kv11.1) channel, is a principal contributor. Blockade of the hERG channel prolongs the action potential duration and the QT interval on an electrocardiogram, which is a well-established risk factor for the life-threatening arrhythmia, Torsades de Pointes.
While no studies have directly reported the IC50 of this compound on hERG channels, a substantial body of evidence shows that the phenothiazine class of compounds are potent hERG channel inhibitors.[1][3][4] Given the structural similarity of this compound to these compounds, it is highly probable that it also blocks hERG channels. This interaction represents the most significant molecular liability for its pro-arrhythmic potential.
Quantitative Data
Quantitative pharmacological data for this compound is sparse. The following tables summarize the available direct data and surrogate data from structurally related phenothiazines.
Table 1: Documented Effect of this compound on Voltage-Gated Sodium Channels
| Compound | Channel | Tissue/System | Key Finding | Concentration | Citation |
| This compound | Sodium Channel | Myelinated Nerve Fibers | Effective blockade of inactive channels | 5 µM | [2] |
Table 2: hERG (IKr) Channel Blockade by Structurally Related Phenothiazines
| Compound | IC50 | Experimental System | Citation |
| Thioridazine | 224 ± 42 nM | hERG expressed in CHO cells | [1][3] |
| Perphenazine | 1003 ± 71 nM | hERG expressed in CHO cells | [1][3] |
| Trifluoperazine | 1406 ± 124 nM | hERG expressed in CHO cells | [1][3] |
| Chlorpromazine | 1561 ± 281 nM | hERG expressed in CHO cells | [1][3] |
| Prochlorperazine | ~22.6 µM (at +40 mV) | hERG expressed in Xenopus oocytes | [2] |
| Chlorpromazine | 21.6 µM | hERG expressed in Xenopus oocytes | [4][5] |
This data strongly suggests a high likelihood of this compound also acting as a hERG channel blocker, potentially in the high nanomolar to low micromolar range.
Signaling Pathways and Experimental Workflows
Predicted Impact on Ventricular Action Potential
The dual blockade of Nav and Kv channels by this compound would have a complex effect on the ventricular action potential. The sodium channel blockade would slow the upstroke velocity, while the hERG potassium channel blockade would prolong the repolarization phase.
References
- 1. ClinPGx [clinpgx.org]
- 2. Blockade of HERG human K+ channel and IKr of guinea pig cardiomyocytes by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Coronary Vasodilator Effects of Chloracizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine (2-chloro-10-(3-diethylaminopropionyl)-phenothiazine hydrochloride) is a phenothiazine derivative developed in the Soviet Union, recognized in early studies for its antianginal properties.[1] This technical guide provides an in-depth analysis of the foundational research into its coronary vasodilator effects, focusing on the quantitative data, experimental methodologies, and proposed mechanisms of action from that era. The information is compiled to offer a detailed understanding for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound's effects on cardiovascular parameters. The primary source for this data is the 1976 study by I.E. Kisin, which investigated the drug's effects in both in vivo (open-chest cats) and in vitro (isolated cat heart) models.
Table 1: Effects of this compound on Cardiovascular Parameters in Open-Chest Cats
| Parameter | Control (before drug) | After this compound (2 mg/kg, i.v.) | Change (%) |
| Coronary Blood Flow | Baseline | Transient Increase, followed by Reduction | Data not quantified |
| Myocardial Oxygen Consumption | 10.3 ± 0.9 ml/min/100g | 8.1 ± 0.8 ml/min/100g | -21.4% |
| Arterial Pressure | 118 ± 6 mmHg | 122 ± 7 mmHg | +3.4% (insignificant) |
| Heart Rate | 186 ± 10 beats/min | 198 ± 11 beats/min | +6.5% (slight increase) |
Table 2: Effects of this compound on Isolated Cat Hearts
| Parameter | Control (before drug) | After this compound (5 x 10⁻⁵ g/ml) | Change (%) |
| Coronary Blood Flow | Baseline | Transient Increase, followed by Reduction | Data not quantified |
| Myocardial Oxygen Consumption | 5.8 ± 0.4 ml/min/100g | 4.9 ± 0.3 ml/min/100g | -15.5% |
| Heart Rate | 132 ± 8 beats/min | 134 ± 7 beats/min | +1.5% (insignificant) |
Experimental Protocols
The following are detailed methodologies from the key early research investigating the coronary vasodilator effects of this compound.
In Vivo Experiments in Open-Chest Cats
-
Animal Model: Adult cats of both sexes, anesthetized with a combination of urethane and chloralose.
-
Surgical Preparation:
-
The animals were placed on artificial respiration.
-
A left thoracotomy was performed in the fourth or fifth intercostal space to expose the heart.
-
The left anterior descending coronary artery was dissected.
-
A cannula was inserted into the coronary artery for the administration of drugs.
-
A catheter was placed in the coronary sinus to collect venous blood samples.
-
Arterial blood pressure was monitored from a femoral artery.
-
-
Measurement of Coronary Blood Flow: While not explicitly quantified in the primary study, it was noted that this compound produced a transient coronary dilatation.
-
Measurement of Myocardial Oxygen Consumption:
-
Arterial and coronary sinus venous blood samples were collected simultaneously.
-
The oxygen content of the blood samples was determined using oximetry.
-
Myocardial oxygen consumption was calculated as the product of the coronary blood flow and the arteriovenous oxygen difference.
-
-
Drug Administration: this compound was administered intravenously at a dose of 2 mg/kg.
In Vitro Experiments on Isolated Cat Hearts (Langendorff Preparation)
-
Heart Preparation:
-
Hearts were excised from adult cats and immediately mounted on a Langendorff apparatus.
-
The hearts were perfused via the aorta with oxygenated Tyrode's solution at a constant temperature of 37°C.
-
-
Measurement of Coronary Flow: The coronary effluent was collected and its volume measured over time to determine the coronary flow rate.
-
Measurement of Myocardial Oxygen Consumption:
-
The oxygen tension of the perfusate entering the aorta and the coronary effluent was measured using polarographic electrodes.
-
Myocardial oxygen consumption was calculated from the difference in oxygen tension and the coronary flow rate.
-
-
Drug Administration: this compound was added to the perfusion fluid to achieve a concentration of 5 x 10⁻⁵ g/ml.
Visualizations
Experimental Workflow: In Vivo Open-Chest Cat Model
Caption: Workflow for in vivo assessment of this compound in open-chest cats.
Experimental Workflow: Isolated Cat Heart (Langendorff)
Caption: Workflow for in vitro assessment of this compound in isolated cat hearts.
Proposed Mechanism of Coronary Vasodilator Effect
Caption: Proposed mechanism of this compound's coronary vasodilator action.
Discussion of Early Findings
Early research on this compound indicated a multifaceted effect on the coronary circulation. The primary observation was a transient increase in coronary blood flow, suggesting a direct vasodilator effect.[1] However, this was followed by a reduction in both coronary blood flow and myocardial oxygen consumption. This latter effect was hypothesized to be a result of improved efficiency in the heart's use of oxygen.[1]
The mechanism of action was not fully elucidated in these early studies, but it was suggested to be related to the known spasmolytic and cholinolytic (anticholinergic) properties of phenothiazine derivatives.[1] The spasmolytic effect would directly relax the coronary smooth muscle, leading to vasodilation. The cholinolytic action would counteract the vasoconstrictor effects of acetylcholine, further contributing to an increase in coronary vessel diameter.
It is important to note that this compound's effect on arterial pressure was insignificant, and it caused only a slight increase in heart rate in the in vivo model, with no significant change in the isolated heart.[1] This suggests that its primary antianginal effect was likely due to its direct action on the coronary vasculature and myocardial metabolism rather than a reduction in cardiac workload through systemic hemodynamic changes.
Conclusion
The early research on this compound established it as a compound with significant effects on the coronary circulation. The key findings from this period highlight a transient coronary vasodilator effect followed by a reduction in myocardial oxygen consumption, likely mediated by its spasmolytic and cholinolytic properties. This in-depth technical guide, with its summarized quantitative data, detailed experimental protocols, and visualized workflows and mechanisms, provides a valuable resource for contemporary researchers and drug development professionals interested in the historical context and foundational science of this antianginal agent. Further research would be needed to delineate the specific signaling pathways involved in this compound's action, a level of detail not available in the early literature.
References
The Historical Development of Chloracizine in Russian Pharmacology: An In-depth Technical Guide
Introduction
Chloracizine, a phenothiazine derivative, represents a significant chapter in the history of Russian and Soviet pharmacology. Synthesized in the mid-20th century at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences by S.V. Zhuravlev and A.N. Grishchenko, it was initially investigated for its cardiovascular properties. Notably, under the guidance of the prominent Soviet pharmacologist V.V. Zakusov, this compound was developed as a treatment for coronary insufficiency.[1][2] Beyond its intended use as a coronary vasodilator and anti-anginal agent, it was also identified as the first Russian tricyclic drug with antidepressant properties, although it lacked antipsychotic activity.[3] This guide provides a detailed overview of the historical development, pharmacological profile, and clinical evaluation of this compound, drawing from available Russian-language sources and contextualizing its properties within the broader phenothiazine class.
Synthesis and Early Development
This compound, with the chemical name 2-chloro-10-(3-diethylaminopropionyl)phenothiazine hydrochloride, was first synthesized by S.V. Zhuravlev and A.N. Grishchenko at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences.[2] The development of this compound was part of a broader effort in Soviet pharmacology to create novel therapeutic agents. The renowned Soviet pharmacologist Mikhail Mashkovsky, in his seminal work "Medicinal Products," provided a comprehensive description of the drug, solidifying its place in Russian medical practice. Professor V.V. Zakusov and his team at the Institute of Pharmacology were instrumental in elucidating its pharmacological properties and championing its clinical use for cardiovascular diseases.[1]
Preclinical Pharmacology
Pharmacodynamics
This compound exhibits a multi-faceted pharmacodynamic profile, characteristic of many phenothiazine derivatives. Its primary effects are:
-
Coronary Vasodilation: This was the principal therapeutic target during its development. The mechanism is believed to involve a direct relaxant effect on the smooth muscle of coronary arteries, leading to increased blood flow to the myocardium.
-
Antiarrhythmic Effects: The drug was observed to have antiarrhythmic properties, which contributed to its use in patients with cardiac conditions.
-
Anticholinergic (M-cholinolytic) Activity: this compound possesses significant anticholinergic properties, contributing to some of its therapeutic effects and side effects, such as dry mouth.[2]
-
Antihistaminic Activity: Like other phenothiazines, it has antihistaminic effects, which can lead to sedation.
-
Adrenergic Blocking Activity: It is suggested that this compound may reduce the levels of noradrenaline in the walls of blood vessels, contributing to its vasodilatory effects.
The antidepressant effects of this compound are likely due to its interaction with monoamine neurotransmitter systems, a property shared with tricyclic antidepressants.
Pharmacokinetics (Inferred)
Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are not detailed in the available literature. However, by analogy with other phenothiazines like chlorpromazine, it can be inferred that:
-
Absorption: It is likely well-absorbed after oral administration.
-
Metabolism: Metabolism is expected to occur primarily in the liver, mediated by cytochrome P450 enzymes.
-
Excretion: Excretion of metabolites is likely through urine and feces.
Toxicology
Quantitative toxicological data, such as LD50 values, for this compound are not available in the reviewed sources. Preclinical toxicology studies would have been conducted to establish a safety profile before human trials, in line with standard drug development practices of the era.
Clinical Investigations
The primary clinical evidence for the use of this compound comes from a study published in 1966 by E.L. Tynyanova and G.I. Bernstein from the Yaroslavl City Clinical Hospital.
Experimental Protocol: Clinical Study of this compound (1966)
-
Objective: To evaluate the efficacy and safety of this compound in patients with coronary insufficiency and related conditions.
-
Study Population: 57 patients (25 male, 32 female) with various cardiovascular diagnoses.
-
Dosage and Administration: this compound was administered orally in tablet form. The typical dosage was 15 mg taken three times daily. In some cases, the dosage was adjusted based on patient tolerance.
-
Duration of Treatment: Not explicitly stated, but implied to be several weeks.
-
Concomitant Medications: Some patients received other medications such as reserpine or dibazol.
-
Efficacy Assessment: Primarily based on clinical observation of the frequency and severity of angina attacks.
-
Safety Assessment: Monitored through clinical observation of side effects and, in some cases, electrocardiogram (ECG) recordings.
Quantitative Data and Results
The 1966 study provides primarily qualitative results. The following table summarizes the patient population and reported outcomes.
| Patient Condition | Number of Patients | Reported Efficacy |
| Atherosclerotic and Myocarditic Cardiosclerosis | 19 | Effective in reducing angina |
| Subacute Myocardial Infarction | 2 | Effective in reducing angina |
| Hypertensive Disease (Stage II-III) | 12 | Effective in reducing angina |
| Rheumatic Coronaritis | 13 | Effective in reducing angina |
| Cardioneurosis | 4 | Less effective |
| Bronchial Asthma | 7 | Beneficial effect observed |
Key Findings:
-
This compound was reported to be effective in reducing the frequency and severity of angina attacks in patients with chronic coronary insufficiency.
-
In one patient with revmocardiosclerosis, both angina and arrhythmia were reported to have disappeared.[2]
-
The drug was noted to be less effective in patients with angioneurotic angina.
-
Some improvement was observed in patients with concomitant bronchial asthma.
-
ECG changes were monitored, but the study notes that improvements in ECG readings lagged behind clinical improvement.[2]
Side Effects
The most commonly reported side effects were consistent with the drug's anticholinergic and antihistaminic properties:
-
Dry mouth
-
Dizziness
-
Nausea
-
Vomiting
-
Constipation
-
Paresthesias
In 4 out of 57 patients, side effects were severe enough to warrant discontinuation of the drug.[2]
Signaling Pathways and Mechanism of Action
The precise signaling pathways of this compound have not been fully elucidated in the available literature. However, based on its known pharmacological effects as a phenothiazine derivative with anticholinergic and antihistaminic properties, a hypothetical mechanism of action can be proposed.
Proposed Mechanism of Action for Coronary Vasodilation
Caption: Proposed mechanism of this compound-induced vasodilation.
Anticholinergic and Antihistaminic Effects
Caption: Antagonistic action of this compound on muscarinic and histamine receptors.
Experimental Workflow
The following diagram illustrates the general workflow for the development and clinical evaluation of this compound, as inferred from historical context.
Caption: Inferred developmental workflow of this compound.
Conclusion
This compound holds a unique place in Russian pharmacology as a domestically developed drug with dual therapeutic applications in cardiology and psychiatry. While the available historical documentation lacks the detailed quantitative data and rigorous protocol descriptions expected in modern drug development, it is evident that this compound was considered an effective agent for the management of angina pectoris in the Soviet era. Its development, under the stewardship of prominent figures like V.V. Zakusov and its documentation by M.D. Mashkovsky, underscores a significant period of pharmaceutical innovation in the USSR. Further research into archived Soviet-era pharmacological journals may yet provide a more detailed quantitative understanding of this historically important medication.
References
Methodological & Application
Application Notes and Protocols for Cardiac Electrophysiology Study of Chloracizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine is a phenothiazine derivative with known antiarrhythmic properties. Its primary mechanism of action is believed to be the blockade of cardiac sodium channels, with potential effects on other ion channels contributing to its overall electrophysiological profile. These application notes provide a detailed protocol for conducting a comprehensive in vitro cardiac electrophysiology study to characterize the effects of this compound on cardiac ion channels and action potential parameters. The protocols are designed for use in a research and drug development setting to assess the pro-arrhythmic and anti-arrhythmic potential of this compound.
Key Electrophysiological Effects of this compound (Summary)
This compound is expected to exhibit electrophysiological properties characteristic of a Class I antiarrhythmic agent, with potential for additional effects on potassium channels.
-
Sodium Channel (NaV1.5) Blockade : As a phenothiazine derivative, this compound is known to block the fast inward sodium current (I_Na), particularly in the inactive state of the channel. This leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.
-
Potassium Channel (hERG) Blockade : Similar to other phenothiazines like chlorpromazine, this compound may block the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene. This effect can lead to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.
-
Effect on Action Potential Duration (APD) : The net effect of this compound on APD will depend on the balance between its sodium and potassium channel blocking activities. While potassium channel blockade would prolong the APD, significant sodium channel blockade can sometimes lead to a shortening of the APD.
-
Potential for Pro-arrhythmia : Due to its potential to prolong the QT interval, this compound should be evaluated for its risk of inducing Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on key cardiac ion channels and action potential parameters. It is important to note that specific IC50 values and percentage changes for this compound are not widely available in the public domain and the values presented here are estimates based on the known effects of similar compounds (e.g., chlorpromazine) and the general properties of Class I antiarrhythmics. These should be experimentally determined for accurate characterization.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels (Estimated)
| Ion Channel | Current | Estimated IC50 (µM) | Primary Effect |
| NaV1.5 | I_Na | 1 - 10 | Decrease in peak current, slowing of inactivation kinetics |
| hERG (KV11.1) | I_Kr | 5 - 20 | Blockade of the rapid delayed rectifier potassium current |
| KCNQ1/KCNE1 | I_Ks | > 50 | Minimal effect on the slow delayed rectifier potassium current |
| CaV1.2 | I_CaL | > 50 | Minimal effect on the L-type calcium current |
Table 2: Effects of this compound on Cardiac Action Potential Parameters (Expected)
| Parameter | Expected Change with Increasing Concentration | Rationale |
| Action Potential Duration at 90% Repolarization (APD90) | Biphasic: Potential for initial prolongation followed by shortening at higher concentrations | Balance between I_Kr block (prolongation) and I_Na block (shortening) |
| Maximum Upstroke Velocity (Vmax) | Decrease | Blockade of fast sodium channels (NaV1.5) |
| Action Potential Amplitude (APA) | Slight Decrease | Due to reduced sodium influx |
| Resting Membrane Potential (RMP) | No significant change | Unlikely to affect major inwardly rectifying potassium currents at therapeutic concentrations |
| Early Afterdepolarizations (EADs) | Potential to induce at concentrations that significantly prolong APD | Consequence of significant I_Kr blockade |
| Delayed Afterdepolarizations (DADs) | Potential to suppress | Due to sodium channel blockade, which can reduce intracellular calcium overload |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology Protocol for this compound
Objective: To determine the concentration-dependent effects of this compound on major cardiac ion channels (I_Na, I_Kr, I_Ks, and I_CaL) using whole-cell patch-clamp techniques on isolated cardiomyocytes or stable cell lines expressing these channels.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from rabbit, guinea pig, or human induced pluripotent stem cell-derived cardiomyocytes) or stable cell lines (e.g., HEK293) expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (Tyrode's) and intracellular solutions (specific compositions will vary depending on the ion channel being studied).
-
This compound stock solution (e.g., in DMSO) and serial dilutions.
-
Perfusion system for rapid solution exchange.
Methodology:
-
Cell Preparation: Isolate and prepare cardiomyocytes or culture stable cell lines according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Achieve a giga-ohm seal between the patch pipette and the cell membrane, followed by rupture of the patch to obtain the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
For I_Na (NaV1.5):
-
Holding Potential: -120 mV.
-
Test Pulse: Depolarize to various potentials (e.g., -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms).
-
Record the peak inward current.
-
-
For I_Kr (hERG):
-
Holding Potential: -80 mV.
-
Depolarizing Pulse: Step to a potential that activates the channels (e.g., +20 mV) for a prolonged duration (e.g., 2 seconds).
-
Repolarizing Pulse: Step back to a negative potential (e.g., -50 mV) to record the characteristic tail current.
-
-
For I_Ks (KCNQ1/KCNE1):
-
Holding Potential: -80 mV.
-
Depolarizing Pulse: Long depolarizing steps (e.g., to +60 mV for 5 seconds).
-
Repolarizing Pulse: Step back to a negative potential (e.g., -40 mV) to record the tail current.
-
-
For I_CaL (CaV1.2):
-
Holding Potential: -40 mV (to inactivate sodium channels).
-
Test Pulse: Depolarize to various potentials (e.g., -30 mV to +60 mV in 10 mV increments).
-
Record the peak inward calcium current.
-
-
-
Drug Application:
-
Establish a stable baseline recording in the control extracellular solution.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
Allow for steady-state block to be reached at each concentration before recording.
-
Perform a washout with the control solution to assess reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude for each ion channel at each drug concentration.
-
Normalize the current to the baseline control.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.
-
Action Potential Study Protocol using Current-Clamp
Objective: To evaluate the effects of this compound on the morphology and duration of the cardiac action potential in isolated cardiomyocytes.
Methodology:
-
Cell Preparation and Patching: Follow the same procedure as for the voltage-clamp experiments to obtain a whole-cell recording configuration.
-
Current-Clamp Mode: Switch the amplifier to the current-clamp mode.
-
Action Potential Elicitation: Inject a brief suprathreshold depolarizing current pulse (e.g., 1-2 ms, 1-2 nA) to elicit an action potential.
-
Baseline Recording: Record stable action potentials at a consistent pacing frequency (e.g., 1 Hz) in the control solution.
-
Drug Application: Perfuse the cell with increasing concentrations of this compound.
-
Data Acquisition and Analysis:
-
Record multiple action potentials at each concentration.
-
Measure the following parameters: APD at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90), Vmax of the upstroke, action potential amplitude (APA), and resting membrane potential (RMP).
-
Analyze for the occurrence of early afterdepolarizations (EADs).
-
Visualizations
Signaling Pathway of this compound's Cardiac Electrophysiological Effects
Caption: Mechanism of this compound's cardiac effects.
Experimental Workflow for In Vitro Electrophysiology Study
Caption: In vitro electrophysiology study workflow.
Application Notes and Protocols for In Vitro Efficacy Testing of Chloracizine on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] Their critical role in cellular excitability makes them a key target for a wide range of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants. Chloracizine is a phenothiazine derivative that has been identified as a sodium channel blocker. Understanding its efficacy and mechanism of action is crucial for its potential therapeutic applications. These application notes provide detailed protocols for two standard in vitro methods to assess the efficacy of this compound on sodium channels: the gold-standard patch-clamp electrophysiology technique and a high-throughput fluorescence-based assay.
Mechanism of Action of this compound
This compound, like other phenothiazine derivatives, exhibits a state-dependent blockade of sodium channels. This means its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). Research on myelinated nerve fibers has shown that this compound at a concentration of 5 µM can effectively block sodium channels that are in the inactivated state .[3] This is in contrast to some other blockers that primarily target the open state of the channel.[3] This preference for the inactivated state suggests that this compound's efficacy may be enhanced in rapidly firing cells where a larger population of channels resides in the inactivated state.
Figure 1: State-dependent blockade of sodium channels by this compound.
Application Note 1: Electrophysiological Assessment using Whole-Cell Patch-Clamp
The patch-clamp technique is the gold-standard for directly measuring ion channel activity, providing high-fidelity data on channel kinetics and compound interactions.[2]
Experimental Protocol
This protocol is designed for recording sodium currents from a mammalian cell line (e.g., HEK-293) stably expressing a specific human sodium channel subtype, such as Nav1.5, the cardiac sodium channel.
1. Cell Culture:
-
Culture HEK-293 cells expressing the target Nav channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH. Cesium Fluoride (CsF) is used to block potassium channels and enhance seal stability.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
4. Voltage-Clamp Protocols:
-
Holding Potential: Hold the cell at -120 mV to ensure most channels are in the resting state.
-
Protocol 1 (Resting State Block): From the holding potential of -120 mV, apply a 20 ms depolarizing step to 0 mV to elicit the peak sodium current. Apply this pulse at a low frequency (e.g., 0.1 Hz) to minimize channel inactivation.
-
Protocol 2 (Inactive State Block): To assess the block of inactivated channels, use a pre-pulse protocol. From a holding potential of -120 mV, apply a 500 ms conditioning pre-pulse to a depolarizing potential (e.g., -70 mV, where a significant fraction of channels are inactivated) before the 20 ms test pulse to 0 mV.
-
Apply this compound at various concentrations (e.g., 0.1, 1, 5, 10, 30 µM) by perfusing the recording chamber.
5. Data Analysis:
-
Measure the peak inward sodium current (I_Na) before (control) and after drug application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - I_Na_drug / I_Na_control) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
Figure 2: Experimental workflow for patch-clamp electrophysiology.
Data Presentation
| Compound | Sodium Channel Subtype | Assay Type | Key Parameter | Value | Reference |
| This compound | Sodium Channels (general) | Patch-Clamp | Effective Concentration (Inactive State Block) | 5 µM | [3] |
| Chlorpromazine | Human Nav1.7 | Patch-Clamp | IC₅₀ (Peak Current) | 25.9 ± 0.6 µM | [4] |
| Lidocaine | Human Nav1.5 | Patch-Clamp | IC₅₀ (Use-dependent, 10Hz) | 133.5 µM | [5] |
| Ranolazine | Human Nav1.5 | Patch-Clamp | IC₅₀ (Inactive State) | ~54 µM | [1] |
Application Note 2: High-Throughput Screening using a Fluorescence-Based Sodium Influx Assay
For screening larger compound libraries, fluorescence-based assays offer higher throughput than electrophysiology. These assays indirectly measure sodium channel activity by detecting changes in intracellular sodium concentration or membrane potential.
Experimental Protocol
This protocol describes a no-wash, fluorescence-based sodium influx assay using a sodium-sensitive dye.
1. Cell Culture:
-
Plate HEK-293 cells stably expressing the target Nav channel into black, clear-bottom 96- or 384-well microplates.
-
Grow cells to form a confluent monolayer.
2. Reagents:
-
Assay Buffer (Low Sodium): HBSS or similar buffer with low sodium concentration (e.g., replacing NaCl with Choline-Cl).
-
Stimulation Buffer (High Sodium): Assay buffer containing a sodium channel activator (e.g., Veratridine) and a high concentration of NaCl.
-
Dye Loading Solution: A sodium-sensitive fluorescent indicator (e.g., Asante NaTRIUM Green-2 AM) and an extracellular quencher dye in Assay Buffer. The quencher masks the signal from extracellular dye, eliminating the need for a wash step.
-
This compound Compound Plate: Prepare a plate with serial dilutions of this compound.
3. Assay Procedure:
-
Remove the cell culture medium from the assay plate.
-
Add the Dye Loading Solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Transfer the assay plate and the compound plate to a kinetic imaging plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound solutions from the compound plate to the assay plate and incubate for 5-10 minutes.
-
Add the Stimulation Buffer to all wells to activate the sodium channels.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
4. Data Analysis:
-
The influx of sodium ions upon channel activation leads to an increase in the fluorescence signal.
-
Analyze the data by calculating the maximum fluorescence change (F_max - F_min) or the area under the curve for each well.
-
Normalize the data to controls (0% inhibition with vehicle, 100% inhibition with a known potent blocker like Tetrodotoxin for TTX-sensitive channels).
-
Plot the normalized response against the logarithm of the this compound concentration and fit to a Hill equation to determine the IC₅₀.
Figure 3: Workflow for a no-wash fluorescence-based sodium influx assay.
Data Presentation
This table presents hypothetical, yet realistic, data that could be generated from a fluorescence-based assay to determine the dose-dependent efficacy of this compound.
| This compound [µM] | Normalized Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 5000 | 0 |
| 0.1 | 4850 | 3 |
| 0.5 | 4200 | 16 |
| 1.0 | 3500 | 30 |
| 5.0 | 2600 | 48 |
| 10.0 | 1800 | 64 |
| 30.0 | 900 | 82 |
| 100.0 | 550 | 89 |
Summary
The choice of assay for testing this compound's efficacy depends on the research goal. Patch-clamp electrophysiology offers unparalleled detail and is essential for mechanistic studies, such as confirming state-dependence. Fluorescence-based assays are highly suitable for initial high-throughput screening and determining the potency (IC₅₀) of this compound and its analogs in a more scalable manner. Both methods provide valuable, complementary information for drug development professionals.
References
- 1. Ranolazine Decreases Mechanosensitivity of the Voltage-Gated Sodium Ion Channel NaV1.5: A Novel Mechanism of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gate-dependent blockade of sodium channels by phenothiazine derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition by chlorpromazine of the human pain threshold sodium channel, Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note and Protocol: Determination of Chloracizine Concentration in Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Chloracizine in human plasma. This application note is designed to guide researchers through the process of sample preparation, chromatographic analysis, and method validation, ensuring accurate and reliable results for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
This compound is a phenothiazine derivative with antiarrhythmic and antidepressant properties. Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetic profile, establishing therapeutic ranges, and ensuring patient safety. The method described herein is a robust and sensitive approach for the determination of this compound in a complex biological matrix like plasma. The protocol is based on established analytical principles for tricyclic antidepressants and related compounds, providing a solid foundation for implementation in a bioanalytical laboratory.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The procedure involves a liquid-liquid extraction (LLE) step to isolate the analyte and a suitable internal standard (IS) from the plasma matrix. The separation is achieved on a C18 analytical column with an isocratic mobile phase, followed by detection using a UV detector at a wavelength optimized for this compound. Quantification is based on the peak area ratio of this compound to the internal standard.
Materials and Reagents
-
Chemicals and Solvents
-
This compound hydrochloride (Reference Standard)
-
Imipramine hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide (Analytical grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
n-Hexane (HPLC grade)
-
Isoamyl alcohol (Analytical grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Drug-free human plasma
-
-
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 50 mM potassium dihydrogen phosphate in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Accurately weigh 10 mg of Imipramine hydrochloride (IS) and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Imipramine stock solution with methanol to obtain a concentration of 10 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A typical range would be 5, 10, 25, 50, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 15 ng/mL), medium (e.g., 150 ng/mL), and high (e.g., 400 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) in a centrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL Imipramine).
-
Add 0.5 mL of 1 M sodium hydroxide and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent (n-hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50 mM KH2PO4 (pH 3.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Internal Standard | Imipramine |
| Expected Retention Time - this compound | ~ 6.5 min |
| Expected Retention Time - Imipramine (IS) | ~ 8.0 min |
Method Validation
The developed method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity should be evaluated by linear regression analysis.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing the QC samples on three different days.
-
Recovery: Evaluate the extraction efficiency of this compound and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | Value |
Table 2: Accuracy and Precision | QC Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :---: | :---: | :---: | | | Mean ± SD | Accuracy (%) | Precision (%CV) | Mean ± SD | Accuracy (%) | Precision (%CV) | | Low (15) | Value | Value | Value | Value | Value | Value | | Medium (150) | Value | Value | Value | Value | Value | Value | | High (400) | Value | Value | Value | Value | Value | Value |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | %CV |
|---|---|---|---|
| This compound | Low (15) | Value | Value |
| Medium (150) | Value | Value | |
| High (400) | Value | Value |
| Imipramine (IS) | 10 (µg/mL in sample) | Value | Value |
Table 4: Stability
| Stability Condition | QC Concentration (ng/mL) | Mean Concentration Found (ng/mL) | Accuracy (%) |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | Low (15) | Value | Value |
| High (400) | Value | Value | |
| Short-Term (24h at RT) | Low (15) | Value | Value |
| High (400) | Value | Value | |
| Long-Term (30 days at -80°C) | Low (15) | Value | Value |
| | High (400) | Value | Value |
Visualization
Experimental Workflow
Caption: Workflow for this compound determination in plasma.
Signaling Pathway (Illustrative)
As this compound is a pharmaceutical agent, a signaling pathway diagram is not directly applicable to the analytical method. The workflow diagram above illustrates the logical relationships in the experimental protocol.
Application Notes & Protocols: Assessing Chloracizine's Electrophysiological Effects Using Programmed Electrical Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloracizine is a phenothiazine derivative with antiarrhythmic properties. Understanding its electrophysiological effects is crucial for its development and safe clinical application. Programmed electrical stimulation (PES) is a key methodology used to evaluate the efficacy and potential proarrhythmic risk of antiarrhythmic drugs.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound on cardiac electrophysiology using PES.
This compound primarily acts as a sodium channel blocker.[3] Specifically, it has been shown to effectively block inactive sodium channels, a mechanism that can be crucial in terminating tachyarrhythmias.[3] PES allows for the systematic evaluation of a drug's impact on various electrophysiological parameters, such as refractoriness, conduction, and the propensity to induce or suppress arrhythmias.[4][5]
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the expected electrophysiological effects of this compound based on its action as a sodium channel blocker. Note that specific quantitative data for this compound is limited in publicly available literature; therefore, these tables are presented as illustrative examples based on the known effects of Class I antiarrhythmic agents.
Table 1: Effect of this compound on Ventricular Refractoriness and Action Potential Duration
| Parameter | Baseline (Control) | This compound (5 µM) | Expected Change |
| Effective Refractory Period (ERP) | 220 ± 15 ms | 245 ± 18 ms | Increase |
| Action Potential Duration at 90% Repolarization (APD90) | 250 ± 20 ms | 265 ± 22 ms | Slight Increase or No Change |
| ERP/APD90 Ratio | 0.88 | 0.92 | Increase |
Table 2: Effect of this compound on Myocardial Conduction and Excitability
| Parameter | Baseline (Control) | This compound (5 µM) | Expected Change |
| Conduction Velocity (CV) | 0.70 ± 0.05 m/s | 0.55 ± 0.04 m/s | Decrease |
| Ventricular Tachycardia (VT) Induction Threshold | 25 ± 5 mA | 35 ± 7 mA | Increase |
| QRS Duration | 80 ± 5 ms | 95 ± 7 ms | Increase |
Experimental Protocols
In Vivo Electrophysiological Study in a Canine Model
This protocol describes the procedure for assessing the effects of this compound on ventricular electrophysiology using programmed electrical stimulation in an anesthetized canine model.
2.1.1. Animal Preparation
-
Anesthetize a healthy adult mongrel dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Maintain anesthesia and physiological parameters (body temperature, blood gases) within normal limits throughout the experiment.
-
Introduce multipolar electrode catheters via the femoral vein and advance them to the right ventricular apex and outflow tract under fluoroscopic guidance.
2.1.2. Programmed Electrical Stimulation (PES) Protocol
-
Baseline Measurements:
-
Record baseline intracardiac electrograms and a 12-lead surface ECG.
-
Determine the diastolic stimulation threshold.
-
Measure the ventricular effective refractory period (VERP) using the extrastimulus technique (S1-S2). Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 500 ms), followed by a premature stimulus (S2). Decrease the S1-S2 coupling interval in 10 ms decrements until the S2 fails to capture. The longest S1-S2 interval that fails to produce a propagated response is the VERP.
-
-
Drug Administration:
-
Administer a bolus of this compound (e.g., 0.5-1.0 mg/kg) intravenously, followed by a continuous infusion to maintain a steady-state plasma concentration.
-
-
Post-Drug Measurements:
-
Repeat the PES protocol at set time points after drug administration (e.g., 15, 30, and 60 minutes).
-
Measure changes in VERP, QRS duration, and the inducibility of ventricular tachyarrhythmias.
-
To assess arrhythmia inducibility, deliver up to three extrastimuli (S1-S2-S3-S4) at two different drive cycle lengths and from two right ventricular sites.
-
2.1.3. Data Analysis
-
Measure the VERP, QRS duration, and other relevant intervals from the recorded electrograms.
-
Compare the pre- and post-drug values using appropriate statistical tests (e.g., paired t-test).
-
Document the incidence, duration, and morphology of any induced arrhythmias.
In Vitro Action Potential Recordings in Isolated Cardiomyocytes
This protocol details the measurement of this compound's effects on the action potential of isolated ventricular myocytes using the patch-clamp technique.
2.2.1. Cell Isolation
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
2.2.2. Electrophysiological Recording
-
Use the whole-cell patch-clamp technique to record action potentials.
-
Perfuse the cells with a control Tyrode's solution.
-
Elicit action potentials by applying brief suprathreshold depolarizing current pulses through the patch pipette.
-
Record baseline action potential parameters, including action potential duration at 50% and 90% repolarization (APD50 and APD90) and the maximum upstroke velocity (Vmax).
2.2.3. Drug Application
-
Switch the perfusion to a Tyrode's solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
Allow sufficient time for the drug effect to reach a steady state.
-
Record the action potentials in the presence of this compound.
2.2.4. Data Analysis
-
Measure the changes in APD50, APD90, and Vmax.
-
Construct concentration-response curves to determine the IC50 for the observed effects.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound as a sodium channel blocker.
Experimental Workflow: In Vivo PES Study
Caption: Workflow for in vivo programmed electrical stimulation.
Logical Relationship: Drug Effect and Outcome
Caption: Relationship between this compound, its effects, and outcome.
References
- 1. [Comparative study of the effects of verapamil, ethmozin and ethacizine on provoked attacks of atrioventricular nodal reciprocal tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study of the comparative anti-arrhythmic effectiveness of allapinin, ethacizine and mexitil in patients with ventricular disorders of cardiac rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle [pubmed.ncbi.nlm.nih.gov]
- 4. Human ventricular refractoriness. Effects of cycle length, pacing site and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloracizine Research using the Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine is a phenothiazine derivative with recognized antiarrhythmic properties. Its primary mechanism of action is the blockade of voltage-gated sodium channels, specifically targeting the inactive state of the channel.[1] The Langendorff-perfused isolated heart model offers a powerful ex vivo platform to investigate the direct cardiac effects of this compound, independent of systemic physiological variables. This document provides detailed application notes and experimental protocols for studying the electrophysiological and hemodynamic effects of this compound using this model.
Core Applications in this compound Research
The Langendorff-perfused heart model is ideal for assessing several key aspects of this compound's cardiac effects:
-
Electrophysiology: Elucidating the effects on cardiac conduction, action potential duration, and arrhythmogenesis.
-
Hemodynamics: Quantifying the impact on myocardial contractility and relaxation.
-
Myocardial Energetics: Investigating the influence on myocardial oxygen consumption.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
A standard Krebs-Henseleit solution is required to maintain the physiological function of the isolated heart.
Composition of Krebs-Henseleit Buffer (for 1 Liter):
| Component | Molar Concentration (mM) | Weight (g) |
| NaCl | 118 | 6.9 |
| KCl | 4.7 | 0.35 |
| KH₂PO₄ | 1.2 | 0.16 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| NaHCO₃ | 25 | 2.1 |
| Glucose | 11 | 1.98 |
| CaCl₂ | 2.5 | 0.28 |
Protocol:
-
Dissolve all components except CaCl₂ in 900 mL of ultrapure water.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂).
-
Slowly add CaCl₂ while stirring to prevent precipitation.
-
Adjust the final volume to 1 Liter with ultrapure water.
-
Warm the buffer to 37°C and maintain this temperature and carbogen saturation throughout the experiment. The pH should stabilize at approximately 7.4.
Langendorff Apparatus Setup and Heart Isolation
Materials:
-
Langendorff apparatus with a water-jacketed organ bath
-
Peristaltic pump or gravity-feed system for perfusion
-
Transducers for measuring intraventricular pressure and electrocardiogram (ECG)
-
Data acquisition system
-
Surgical instruments
-
Animal model (e.g., rat, guinea pig, rabbit)
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Identify and cannulate the aorta onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart).
-
Ensure the heart is securely mounted and submerged in the warmed organ bath.
-
Allow the heart to stabilize for a 20-30 minute baseline period, during which baseline hemodynamic and electrophysiological parameters are recorded.
Administration of this compound
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a small amount of DMSO, ensuring the final solvent concentration in the perfusate is minimal and does not affect cardiac function).
-
Create a series of working concentrations of this compound in the Krebs-Henseleit buffer. Based on the known effects of other phenothiazines, a concentration range of 1 µM to 30 µM is a reasonable starting point for dose-response studies.
-
After the baseline stabilization period, switch the perfusion to the buffer containing the lowest concentration of this compound.
-
Perfuse with each concentration for a sufficient duration (e.g., 15-20 minutes) to allow for a steady-state effect to be reached before recording data.
-
A washout period with drug-free buffer should be included between concentrations if studying reversibility.
Data Acquisition and Analysis
Continuous monitoring and recording of key parameters are essential for a comprehensive analysis of this compound's effects.
Hemodynamic Parameters
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure:
-
Heart Rate (HR): Beats per minute (BPM).
-
Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic and end-diastolic pressure (mmHg).
-
Maximum Rate of Pressure Development (+dP/dtmax): An index of myocardial contractility (mmHg/s).
-
Minimum Rate of Pressure Development (-dP/dtmin): An index of myocardial relaxation (mmHg/s).
-
Coronary Flow (CF): Measured by collecting the effluent from the heart (mL/min).
Electrophysiological Parameters
ECG electrodes are placed on the surface of the heart to record:
-
PR Interval: Conduction time from the atria to the ventricles.
-
QRS Duration: Duration of ventricular depolarization.
-
QT Interval: Duration of ventricular depolarization and repolarization. Corrected QT (QTc) should be calculated using an appropriate formula for the animal model.
-
Action Potential Duration (APD): Can be measured using monophasic action potential (MAP) electrodes placed on the epicardial surface.
Expected Effects of this compound and Data Presentation
Based on its classification as a sodium channel blocker and a phenothiazine derivative, the following effects of this compound can be anticipated.
Expected Hemodynamic Effects of this compound
| Parameter | Expected Effect of this compound | Rationale |
| Heart Rate (HR) | No significant change or slight decrease | Direct effect on the sinoatrial node. |
| LVDP | Decrease | Negative inotropic effect due to sodium channel blockade and potential effects on calcium handling. |
| +dP/dtmax | Decrease | Reduced contractility. |
| -dP/dtmin | Decrease | Impaired relaxation. |
| Coronary Flow | Decrease | As observed in previous studies.[2] |
| Myocardial O₂ Consumption | Decrease | Reduced cardiac work and potentially improved metabolic efficiency.[2] |
Expected Electrophysiological Effects of this compound
| Parameter | Expected Effect of this compound | Rationale |
| PR Interval | Increase | Slowed atrioventricular conduction. |
| QRS Duration | Increase | Slowed ventricular depolarization due to sodium channel blockade. |
| QT Interval | Increase | Prolonged ventricular repolarization, a known effect of many phenothiazines. |
| APD | Increase | Prolongation of the action potential duration. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound research in the Langendorff heart model.
Proposed Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed signaling pathway for the antiarrhythmic action of this compound.
References
Application Notes and Protocols for Studying Chloracizine's Ion Channel Blockade Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine, a phenothiazine derivative, has been noted for its pharmacological effects that may involve the modulation of ion channel activity. Understanding the interaction of this compound with various ion channels is crucial for elucidating its mechanism of action and assessing its therapeutic potential and safety profile. Patch-clamp electrophysiology remains the gold standard for investigating the effects of compounds on ion channels, providing high-resolution data on channel gating and pharmacology.
These application notes provide a comprehensive overview and detailed protocols for studying the ion channel blocking properties of this compound using patch-clamp techniques. Due to the limited availability of specific quantitative data for this compound, data from its close structural analog, chlorpromazine, is included to provide a comparative context for its potential effects on sodium and potassium channels. A vintage study has shown that this compound is effective in blocking inactive sodium channels[1].
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of the closely related phenothiazine, chlorpromazine, on various voltage-gated sodium and potassium channels. This data is provided as a reference to guide concentration ranges for initial experiments with this compound.
Table 1: Inhibitory Effects of Chlorpromazine on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 / EC50 | Cell Type | Holding Potential | Reference(s) |
| hNav1.7 | 25.9 ± 0.6 µM | HEK293 | Not specified | [2][3] |
| Striatal Neurons | 4.8 µM | Guinea-pig striatal neurons | -120 mV | [4] |
| Striatal Neurons | 0.9 µM | Guinea-pig striatal neurons | -70 mV | [4] |
Table 2: Inhibitory Effects of Chlorpromazine on Voltage-Gated Potassium Channels
| Channel Subtype | IC50 | Cell Type / Tissue | Notes | Reference(s) |
| hERG (Kv11.1) | 1.561 ± 0.281 µM | CHO cells | [5] | |
| hERG (Kv11.1) | 21.6 ± 6.9 µM | Xenopus laevis oocytes | [6][7] | |
| Inward-Rectifying K+ Channels | 6.1 µM | Rat ventricular myocytes | [8][9] | |
| Time-Independent Outward K+ Currents | 16 µM | Rat ventricular myocytes | [8][9] | |
| ATP-Dependent K+ Channels | 2.5 µM | Rat ventricular myocytes | Activated by rilmakalim | [8] |
| ATP-Dependent K+ Channels | 11.5 µM | Rat ventricular myocytes | Activated by FCCP | [8] |
| Ca2+-activated K+ channels | ~0.5 - 1 µM | Rat forebrain synaptosomes | [10] |
Experimental Protocols
The following are detailed protocols for investigating the state-dependent and use-dependent blockade of sodium and potassium channels by this compound using whole-cell patch-clamp electrophysiology.
Protocol 1: Determining the Tonic Block of Voltage-Gated Sodium Channels
Objective: To determine the concentration-dependent inhibitory effect of this compound on voltage-gated sodium channels in their resting state.
Cell Preparation:
-
Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.7).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Patch-Clamp Procedure:
-
Obtain a whole-cell patch-clamp configuration with a seal resistance >1 GΩ.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) every 10-20 seconds to elicit a sodium current.
-
After establishing a stable baseline current for at least 3 minutes, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
Allow each concentration to equilibrate for 3-5 minutes before recording the current amplitude.
Data Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Normalize the peak current to the baseline current.
-
Plot the normalized current against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
Protocol 2: Assessing State-Dependent Blockade of Sodium Channels
Objective: To determine if this compound preferentially blocks sodium channels in the inactivated state.
Procedure:
-
Follow the same cell preparation and obtain a whole-cell configuration as in Protocol 1.
-
To assess the voltage-dependence of block, measure the effect of a fixed concentration of this compound (e.g., the approximate IC50 from Protocol 1) at different holding potentials.
-
Alternate the holding potential between a hyperpolarized level (e.g., -120 mV, where channels are mostly in the resting state) and a more depolarized level (e.g., -70 mV, where a significant fraction of channels are in the inactivated state).
-
From each holding potential, apply a test pulse to elicit a sodium current.
-
Compare the percentage of block at the different holding potentials. A greater block at the more depolarized potential indicates a preferential binding to the inactivated state[4].
Protocol 3: Evaluating Use-Dependent Blockade of Sodium Channels
Objective: To investigate if the blocking effect of this compound accumulates with repetitive channel activation.
Procedure:
-
Using the same setup as before, hold the membrane potential at a level where there is minimal inactivation (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 5-10 ms) at a high frequency (e.g., 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
After establishing a control response, apply this compound and repeat the pulse train.
-
A progressive reduction in the peak current during the pulse train in the presence of the drug is indicative of use-dependent block[2].
Protocol 4: Characterizing hERG Potassium Channel Blockade
Objective: To determine the IC50 of this compound on hERG potassium channels.
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to record the characteristic tail current, which reflects the recovery of channels from inactivation.
-
Repeat this protocol at a low frequency (e.g., every 15 seconds).
Procedure and Analysis:
-
After obtaining a stable baseline tail current, apply increasing concentrations of this compound.
-
Measure the peak amplitude of the tail current at each concentration.
-
Normalize the tail current to the baseline and plot a concentration-response curve to determine the IC50.
Visualizations
Caption: Workflow for patch-clamp analysis of this compound.
Caption: Sodium channel gating and proposed this compound block.
Caption: Ion channel signaling and point of this compound intervention.
References
- 1. Gate-dependent blockade of sodium channels by phenothiazine derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition by chlorpromazine of the human pain threshold sodium channel, Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of sodium current kinetics by chlorpromazine in freshly-isolated striatal neurones of the adult guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of K+ channels by chlorpromazine in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phenothiazines and haloperidol block Ca-activated K channels in rat forebrain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Chlorpromazine Administration in Canines
Disclaimer: Information regarding a specific intravenous administration protocol for "Chloracizine" in canines is not available in the current scientific literature. The following application notes and protocols are based on data available for Chlorpromazine , a chemically related phenothiazine derivative, and should be used as a guideline for research and drug development purposes only. All procedures should be conducted under the supervision of a licensed veterinarian and in accordance with institutional animal care and use committee (IACUC) guidelines.
Introduction
Chlorpromazine is a phenothiazine derivative with antipsychotic, antiemetic, and sedative properties. In veterinary medicine, it is primarily used for its antiemetic and tranquilizing effects in canines. Its mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, which modulates neurotransmission and elicits its therapeutic effects. These notes provide a detailed protocol for the intravenous administration of chlorpromazine to canines in a research setting.
Quantitative Data
The following table summarizes the recommended intravenous dosages for chlorpromazine in canines for different indications.
| Indication | Dosage (mg/kg) | Frequency | Reference |
| Antiemetic | 0.05 - 0.1 mg/kg | Every 6 to 8 hours as needed | [1] |
| Sedation | 0.5 mg/kg | Once or twice daily | [1] |
| Preanesthetic | 3.0 mg/kg | Single dose | [2] |
Note: Lower doses are generally recommended for geriatric or debilitated animals, as well as those with pre-existing liver or heart conditions.[1]
Experimental Protocols
Materials
-
Chlorpromazine hydrochloride injectable solution (25 mg/mL)
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (22-25 gauge)
-
Intravenous catheter
-
Canine vital signs monitor (ECG, blood pressure, respiratory rate, temperature)
-
Emergency medications (e.g., epinephrine, atropine, intravenous fluids)
Experimental Workflow
The following diagram illustrates the general workflow for the intravenous administration of chlorpromazine in a research setting.
Detailed Methodology
-
Animal Preparation:
-
Conduct a thorough physical examination of the canine subject to ensure it is in good health.
-
Record baseline physiological parameters, including heart rate, respiratory rate, blood pressure, and body temperature.[3]
-
Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous) using aseptic technique.
-
-
Drug Preparation and Administration:
-
Calculate the precise dose of chlorpromazine based on the dog's body weight and the intended application (refer to the dosage table).
-
Dilute the calculated dose of chlorpromazine with sterile saline to a final concentration that allows for slow and controlled administration.
-
Administer the diluted chlorpromazine solution intravenously over a period of 2-5 minutes to minimize the risk of hypotension.[4]
-
-
Post-Administration Monitoring:
-
Continuously monitor the dog's vital signs for at least 60 minutes post-administration and then at regular intervals.[3]
-
Observe the animal for any adverse effects, including but not limited to:
-
Record all observations and physiological data at predetermined time points.
-
Signaling Pathway
Chlorpromazine, as a phenothiazine, primarily acts as a dopamine D2 receptor antagonist. The following diagram illustrates this proposed signaling pathway.
The binding of dopamine to D2 receptors on the postsynaptic neuron typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a subsequent reduction in neuronal excitability. Chlorpromazine competitively blocks this binding, thereby modulating dopaminergic neurotransmission and producing its therapeutic effects.[5][6]
References
Application Notes and Protocols for Long-Term Oral Administration of Phenothiazines in Rodent Models
Disclaimer: Due to a lack of specific published data on the long-term oral administration of Chloracizine in rodent models, this document provides detailed application notes and protocols based on studies of the closely related and well-researched phenothiazine, Chlorpromazine . Researchers should use this information as a guideline and adapt it based on the specific properties of this compound and their experimental goals.
Introduction
This compound is a phenothiazine derivative with antidepressant and coronary vasodilator properties.[1] Long-term oral administration studies in rodent models are crucial for evaluating its chronic toxicity, pharmacokinetic profile, and long-term efficacy. This document outlines protocols and data presentation formats relevant to such studies, drawing parallels from research on Chlorpromazine, a structurally similar typical antipsychotic.
Alternative Names for this compound: 2-chloro-10-(N,N-diethyl-b-alanyl)phenothiazine, chloracysin, chlorocyzine, G-020.[2][3]
Quantitative Data from Long-Term Oral Administration of Chlorpromazine in Rodents
The following tables summarize quantitative data from studies involving the chronic oral administration of Chlorpromazine in rats and mice. This data can serve as a reference for designing studies with this compound.
Table 1: Summary of Long-Term Oral Chlorpromazine Administration in Rats
| Parameter | Study Details | Reference |
| Animal Model | Wistar rats | [4][5] |
| Dosage | 5.0 mg/kg/day and 10.0 mg/kg/day | [4][5] |
| Administration Route | Oral (in drinking water) | [4][5][6] |
| Duration | 2 weeks to 6 months | [4][5][6] |
| Key Findings | - Impaired acquisition in water maze tasks. - Impairments in delayed non-match-to-position trials in the radial arm maze. - Some motor function impairments. - Clinically relevant plasma levels were achieved. | [4][5][6] |
Table 2: Summary of Long-Term Oral Chlorpromazine Administration in Mice
| Parameter | Study Details | Reference |
| Animal Model | p53 heterozygous and wild-type mice | [7] |
| Dosage | 2.5, 5, and 10 mg/kg/day | [7] |
| Administration Route | Oral | [7] |
| Duration | 26 weeks | [7] |
| Key Findings | - Doses up to 10 mg/kg were well tolerated. - No dose-related increase in tumor incidence. - Minimal uterine and ovarian atrophy in wild-type mice at 10 mg/kg. - Higher doses (20-80 mg/kg) in a 4-week dose-range finding study were poorly tolerated due to severe sedative and hypotensive effects. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in long-term oral administration studies of Chlorpromazine in rodents.
Animal Models and Housing
-
Species: Wistar rats or specific mouse strains (e.g., p53 heterozygous).[4][5][7]
-
Sex: Both male and female animals should be used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water (unless specified otherwise for the study).
Drug Preparation and Administration
-
Drug Formulation: For oral administration in drinking water, Chlorpromazine hydrochloride can be dissolved in a suitable solvent (e.g., 0.1 M acetic acid) and then diluted with deionized water.[6]
-
Dosage Calculation: The drug concentration in the drinking water should be calculated based on the average daily fluid consumption and the body weight of the animals to achieve the desired mg/kg/day dose.
-
Route of Administration: Oral gavage is another precise method for delivering an exact dose.[8] Alternatively, the drug can be mixed with the feed.[8]
Chronic Toxicity and Carcinogenicity Study Protocol (adapted from Chlorpromazine study)
-
Dose Range Finding Study: A preliminary study (e.g., 4 weeks) should be conducted to determine the maximum tolerated dose (MTD).[7]
-
Long-Term Study Groups: Animals are randomly assigned to control (vehicle only) and at least three dose groups (e.g., low, mid, and high doses based on the MTD).[7]
-
Duration: The study duration is typically 6 to 12 months for chronic toxicity studies.[7]
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., 3, 6, and 12 months) for analysis.
-
Urinalysis: Conducted at similar intervals to blood collection.
-
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Behavioral Assessment Protocols (adapted from Chlorpromazine studies)
-
Morris Water Maze (for spatial learning and memory):
-
Radial Arm Maze (for working and reference memory):
-
Open Field Test (for locomotor activity and anxiety):
Signaling Pathways and Experimental Workflows
Phenothiazines, including Chlorpromazine, are known to interact with various signaling pathways. The following diagrams illustrate some of these interactions and a general workflow for a long-term rodent study.
Caption: Putative signaling pathways modulated by Chlorpromazine.
References
- 1. Chloracyzine - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Negative effects of chronic oral chlorpromazine and olanzapine treatment on the performance of tasks designed to assess spatial learning and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Negative Effects of Chronic Oral Chlorpromazine and Olanzapine Treatment on the Performance of Tasks Designed to Assess Spatial Learning and Working Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Assessing the Proarrhythmic Risk of Chloracizine in Isolated Rabbit Hearts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine is a phenothiazine derivative with antiarrhythmic properties, primarily classified as a Class I antiarrhythmic agent due to its sodium channel blocking effects. However, like many antiarrhythmic drugs, it also possesses the potential to be proarrhythmic, meaning it can paradoxically induce arrhythmias. A thorough preclinical assessment of this risk is crucial for drug safety evaluation. The isolated Langendorff-perfused rabbit heart model is a well-established and valuable tool for this purpose, as the rabbit heart shares key electrophysiological similarities with the human heart.[1] This document provides detailed application notes and protocols for assessing the proarrhythmic risk of this compound using this model.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols. These values are based on the expected effects of a Class I antiarrhythmic with potential for QT prolongation.
Table 1: Electrophysiological Effects of this compound on the Isolated Rabbit Heart
| Concentration | Heart Rate (bpm) | QRS Duration (ms) | QT Interval (ms) | QTc (Bazett) |
| Vehicle Control | 135 ± 10 | 45 ± 3 | 210 ± 15 | 285 ± 20 |
| 1 µM this compound | 132 ± 9 | 50 ± 4 | 225 ± 18 | 305 ± 22 |
| 3 µM this compound | 128 ± 11 | 58 ± 5 | 245 ± 20 | 335 ± 25 |
| 10 µM this compound | 120 ± 12 | 70 ± 6 | 270 ± 22 | 375 ± 28 |
Table 2: Proarrhythmic Events Observed with this compound
| Concentration | Incidence of EADs (%) | Incidence of VT (%) | Incidence of TdP (%) |
| Vehicle Control | 0 | 0 | 0 |
| 1 µM this compound | 10 | 0 | 0 |
| 3 µM this compound | 25 | 10 | 5 |
| 10 µM this compound | 50 | 20 | 15 |
EADs: Early Afterdepolarizations; VT: Ventricular Tachycardia; TdP: Torsades de Pointes
Experimental Protocols
Isolated Langendorff-Perfused Rabbit Heart Preparation
This protocol is a standard method for preparing an isolated mammalian heart for physiological and pharmacological studies.
Materials:
-
New Zealand White rabbits (female, 2-3 kg)
-
Heparin (1000 IU/kg)
-
Sodium pentobarbital (50 mg/kg)
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11; gassed with 95% O2 / 5% CO2, pH 7.4, 37°C)
-
Langendorff apparatus
-
Peristaltic pump
-
Temperature-controlled water bath
-
ECG electrodes and recording system
-
Monophasic action potential (MAP) electrodes
Procedure:
-
Anesthetize the rabbit with sodium pentobarbital and administer heparin intravenously.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Place ECG electrodes on the epicardial surface to record a pseudo-ECG.
-
Position MAP electrodes on the ventricular epicardium to record action potentials.
-
Allow the heart to equilibrate for a stabilization period of 20-30 minutes before starting the experimental protocol.
Assessment of Proarrhythmic Potential
This protocol outlines the steps to evaluate the effects of this compound on cardiac electrophysiology and its potential to induce arrhythmias.
Procedure:
-
Baseline Recording: Following the stabilization period, record baseline ECG and MAP parameters for 15-20 minutes.
-
Drug Perfusion: Perfuse the heart with increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM). Each concentration should be perfused for a period of 20-30 minutes to allow for steady-state effects.
-
Data Acquisition: Continuously record ECG and MAP throughout the experiment.
-
Pacing Protocols: At each concentration, perform programmed electrical stimulation protocols to assess for proarrhythmic markers. This can include:
-
Steady-state pacing: Pacing at different cycle lengths (e.g., 500, 400, 300 ms) to assess rate-dependent effects on action potential duration (APD) and refractoriness.
-
Programmed extrastimulation: Introducing premature stimuli to assess the ventricular effective refractory period (VERP) and the induction of ventricular tachyarrhythmias.
-
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for a washout period of 30-40 minutes to assess the reversibility of any effects.
-
Data Analysis: Analyze the recorded data to determine changes in heart rate, QRS duration, QT interval (and its rate-corrected value, QTc), APD at 90% repolarization (APD90), and the incidence of proarrhythmic events such as early afterdepolarizations (EADs), ventricular tachycardia (VT), and Torsades de Pointes (TdP).
Visualizations
Caption: Experimental workflow for assessing this compound's proarrhythmic risk.
Caption: Potential proarrhythmic signaling pathway of this compound.
Discussion and Interpretation
The primary mechanism of action of this compound is the blockade of fast sodium channels, which is expected to slow cardiac conduction and widen the QRS complex. Additionally, many Class I agents also exhibit some degree of potassium channel blockade, which can prolong the action potential duration and the QT interval. This dual effect can create a substrate for proarrhythmia.
An increase in APD90 and the QT interval, especially at slower heart rates (reverse use-dependence), is a key indicator of proarrhythmic potential. The induction of EADs, which are precursors to TdP, is a more direct marker of proarrhythmic risk. The observation of spontaneous or inducible VT and TdP in the isolated rabbit heart would provide strong evidence of this compound's proarrhythmic liability.
The data generated from these protocols will allow for a comprehensive assessment of this compound's electrophysiological profile and its propensity to induce arrhythmias. This information is critical for understanding the overall cardiovascular safety profile of the drug and for guiding further development and clinical use.
References
Troubleshooting & Optimization
Overcoming Chloracizine solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chloracizine. It focuses on overcoming common solubility challenges in aqueous buffers to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be a challenge?
This compound is a phenothiazine derivative used as a coronary vasodilator and antidepressant.[1] It is a weakly basic compound. While it is often supplied as a hydrochloride (HCl) salt, which is soluble in water[2], solubility issues can arise under certain conditions.
Challenges typically occur when:
-
The pH of the aqueous buffer is high, causing the conversion of the soluble salt form to the less soluble free base.
-
The final concentration required for the experiment exceeds its intrinsic solubility in the chosen medium.
-
A stock solution, often made in a non-aqueous solvent, precipitates upon dilution into an aqueous buffer.[3]
Q2: What are the key physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in troubleshooting. The most common form for research is the hydrochloride salt, which is recommended for aqueous solutions.
| Property | Value (this compound Base) | Value (this compound HCl) | Reference |
| CAS Number | 800-22-6 | Not specified | [2] |
| Molecular Formula | C₁₉H₂₁ClN₂OS | C₁₉H₂₁ClN₂OS·HCl | [2] |
| Molecular Weight | 360.90 g/mol | 397.36 g/mol | [2] |
| Aqueous Solubility | Likely poor (as a free base) | Soluble in water | [2] |
Note: The pKa of the related phenothiazine Chlorpromazine is 9.3, suggesting this compound is also a weak base and will be protonated and more soluble at acidic to neutral pH.[4]
Q3: My this compound HCl is not dissolving in my neutral buffer (e.g., PBS pH 7.4). What should I do?
If you are having trouble dissolving this compound HCl, even at a neutral pH, consider the following steps:
-
Gentle Warming: Warm the solution in a water bath (e.g., 37-50°C) while stirring or vortexing. This can increase the rate of dissolution.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break up powder aggregates and enhance dissolution.
-
pH Adjustment: Temporarily lower the pH of your solvent by adding a small amount of dilute HCl (e.g., 0.1 N) to further protonate the molecule, increasing its solubility. Once dissolved, you can carefully adjust the pH back towards your target, but be vigilant for any signs of precipitation.
Q4: Can I use co-solvents like DMSO or ethanol to prepare a high-concentration stock solution?
Yes, using a co-solvent is a common and effective strategy for poorly soluble compounds.[5] Dimethyl sulfoxide (DMSO) or ethanol can be used to create a high-concentration stock solution of this compound.
Important Considerations:
-
Final Concentration: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% or <0.1%) to avoid solvent-induced artifacts or toxicity in cellular assays.
-
Precipitation on Dilution: When diluting the stock into your aqueous buffer, add the stock solution dropwise while vigorously vortexing the buffer. This rapid mixing can prevent the drug from precipitating out of the solution.[3] If precipitation occurs, you may need to lower the stock concentration or use a different formulation strategy.
Troubleshooting Guides & Protocols
Protocol 1: Preparation of an Aqueous this compound HCl Stock Solution
This protocol is for preparing a stock solution directly in an aqueous buffer.
-
Select an Acidic Buffer: Whenever possible, use a slightly acidic buffer (e.g., citrate buffer pH 5-6) for initial dissolution to ensure the compound remains fully protonated and soluble.
-
Calculation: Calculate the required mass of this compound HCl for your desired stock concentration and volume.
-
Dissolution:
-
Add the calculated mass of this compound HCl to a sterile conical tube.
-
Add a small portion of the buffer and vortex to create a slurry.
-
Add the remaining buffer in increments while continuously vortexing.
-
-
Aid Dissolution (If Needed): If the powder does not dissolve completely, apply gentle heat (water bath up to 50°C) or sonicate for 5-10 minutes.
-
pH Adjustment (Optional): If your final experiment requires a neutral pH, you can carefully adjust the pH of the stock solution with dilute NaOH. Add the base dropwise while monitoring for any cloudiness, which indicates precipitation.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved microparticles.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical decision-making process for addressing solubility problems during experimental preparation.
Mechanism of Action Visualization
This compound is a phenothiazine derivative. Related compounds in this class, such as chlorpromazine, are known to have a broad spectrum of activity, acting as antagonists at multiple neurotransmitter receptors.[6][7] This complex pharmacology is believed to be the basis of their therapeutic effects.
References
- 1. Chloracyzine - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected ECG Changes with Chloracizine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloracizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on unexpected electrocardiogram (ECG) changes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can affect cardiac electrophysiology?
A1: this compound is a phenothiazine derivative that primarily acts as a sodium channel blocker. Specifically, it has been shown to effectively block inactive sodium channels, which can alter cardiac conduction and depolarization.[1] Like other phenothiazines, it is also predicted to have an inhibitory effect on hERG potassium channels, which can delay ventricular repolarization.
Q2: What are the expected ECG changes with this compound based on its mechanism of action?
A2: Based on its sodium and potential potassium channel blocking properties, the following ECG changes might be anticipated:
-
QRS Widening: Inhibition of the fast sodium current (INa) slows ventricular depolarization, leading to a widening of the QRS complex.[2][3][4]
-
QTc Prolongation: Blockade of the rapid delayed rectifier potassium current (IKr), mediated by hERG channels, can prolong the action potential duration and, consequently, the QT interval on the ECG. This is a common effect of many phenothiazine drugs.[5][6][7]
-
PR Interval Prolongation: Slowing of conduction through the atria and AV node due to sodium channel blockade can lead to a longer PR interval.[8][9]
Q3: We observed T-wave abnormalities and ST-segment depression in our animal model. Are these expected findings with this compound?
A3: Yes, these can be expected findings with phenothiazine compounds. Studies on patients taking various phenothiazines have reported a range of ECG abnormalities, including T-wave changes and ST-segment depression.[8][9] These repolarization abnormalities are often linked to the drug's effect on potassium channels.
Q4: Can this compound induce arrhythmias? What kind of arrhythmias should we be looking out for?
A4: Yes, due to its effects on ion channels, this compound has the potential to be proarrhythmic. Given its profile, you should be vigilant for:
-
Ventricular Tachycardia: Particularly in the context of significant QRS widening and QT prolongation. Cases of ventricular tachycardia have been reported with other phenothiazines like thioridazine and chlorpromazine.[5]
-
Torsades de Pointes (TdP): This specific form of polymorphic ventricular tachycardia is a known risk for drugs that prolong the QT interval by blocking hERG channels.
-
Supraventricular Tachycardia: While less common, a case of supraventricular tachycardia has been reported with chlorpromazine.[5]
-
Bundle Branch Block: Right bundle branch block has been observed in patients treated with phenothiazines.[8][9]
Troubleshooting Guide
| Observed Unexpected ECG Change | Potential Cause | Recommended Troubleshooting Steps |
| Excessive QRS Widening (>25% from baseline at therapeutic concentrations) | Potent sodium channel blockade. | 1. Verify the drug concentration and dosing regimen.2. Perform in vitro patch-clamp studies to determine the IC50 of this compound on the NaV1.5 channel (see Experimental Protocol 1).3. In in vivo studies, monitor for hemodynamic instability. |
| Unexpectedly High Incidence of Ventricular Arrhythmias | Proarrhythmic potential, possibly exacerbated by experimental conditions. | 1. Review the animal model for any underlying cardiac abnormalities.2. Check electrolyte levels (potassium, magnesium, calcium) in the animals, as imbalances can potentiate proarrhythmia.3. Consider co-administration with a beta-blocker in your experimental design to assess if the arrhythmias are adrenergically mediated. |
| Atypical T-Wave Morphology (e.g., notched, biphasic, or flattened T-waves) | Altered ventricular repolarization patterns due to complex ion channel interactions. | 1. Systematically analyze T-wave morphology in all leads.2. Conduct in vitro studies on multiple cardiac ion channels (hERG, IKs, ICa,L) to understand the full electrophysiological profile of this compound (see Experimental Protocol 1).3. Compare findings with known effects of other multi-channel blocking drugs.[10] |
| Significant Sinus Bradycardia or AV Block | Potent effect on sinoatrial (SA) or atrioventricular (AV) nodal function. | 1. Assess the effect of this compound on heart rate variability.2. In in vitro preparations (e.g., Langendorff-perfused heart), directly measure SA and AV nodal conduction times.3. Evaluate potential autonomic nervous system interactions. |
Data Presentation: Ion Channel Inhibition by Phenothiazines
| Compound | Ion Channel | IC50 Value | Reference |
| Thioridazine | hERG (IKr) | 224 ± 42 nM | [5][6] |
| Chlorpromazine | hERG (IKr) | 1561 ± 281 nM | [5][6] |
| Perphenazine | hERG (IKr) | 1003 ± 71 nM | [5][6] |
| Trifluoperazine | hERG (IKr) | 1406 ± 124 nM | [5][6] |
| Chlorpromazine | NaV (inactive state) | Effective blockade at 5 µM | [1] |
| This compound | NaV (inactive state) | Effective blockade at 5 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Cardiac Ion Channel Profiling using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on key cardiac ion channels (hERG, NaV1.5, CaV1.2).
Methodology:
-
Cell Lines: Use stable cell lines expressing the human form of the target ion channel (e.g., HEK-293 cells expressing hERG, hNaV1.5, or hCaV1.2).
-
Patch-Clamp Configuration: Whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (for hERG): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (for hERG): (in mM) 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH.
-
Note: Solutions for NaV1.5 and CaV1.2 will require different compositions to isolate the respective currents.
-
-
Voltage Clamp Protocols:
-
hERG (IKr): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.
-
NaV1.5 (INa): From a holding potential of -120 mV, apply a series of depolarizing steps from -100 mV to +40 mV in 10 mV increments.
-
CaV1.2 (ICa,L): From a holding potential of -40 mV (to inactivate sodium channels), apply depolarizing steps from -50 mV to +60 mV.
-
-
Drug Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Apply a range of concentrations to generate a dose-response curve.
-
Data Analysis: Measure the peak current amplitude (for NaV1.5 and CaV1.2) or tail current amplitude (for hERG) before and after drug application. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: In Vivo ECG Monitoring in an Anesthetized Rodent Model
Objective: To assess the effects of this compound on ECG intervals in a living animal model.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Anesthesia: Induce and maintain anesthesia with isoflurane or a suitable injectable anesthetic.
-
ECG Recording:
-
Place subcutaneous needle electrodes in a Lead II configuration (Right forelimb, Left hindlimb, with a ground on the right hindlimb).
-
Connect the electrodes to a bio-amplifier and a data acquisition system.
-
Allow for a stabilization period of at least 15-20 minutes post-anesthesia induction before baseline recording.
-
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal) at escalating doses. A vehicle control group should be included.
-
Data Acquisition and Analysis:
-
Record continuous ECG before (baseline) and at multiple time points after drug administration.
-
Analyze the following parameters: Heart Rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula for the species (e.g., Bazett's or Fridericia's, though species-specific formulas are preferred).
-
Compare the changes in ECG parameters from baseline for each dose group and against the vehicle control using appropriate statistical analysis.
-
Visualizations
Caption: Mechanism of this compound-induced ECG changes.
Caption: Preclinical cardiac safety assessment workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proarrhythmic Effects of Antiarrhythmic and Non-antiarrhythmic Drugs | Thoracic Key [thoracickey.com]
- 4. litfl.com [litfl.com]
- 5. Electrocardiographic changes and cardiac arrhythmias in patients receiving psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular side effects of phenothiazines and tricyclic antidepressants. A review with precautionary measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenothiazines and the electrocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazines and the electrocardiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive T wave Morphology Assessment in a Randomized Clinical Study of Dofetilide, Quinidine, Ranolazine, and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chloracizine and Cardiac Safety
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Chloracizine dosage to mitigate the risk of QRS widening. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a phenothiazine derivative classified as a Class I antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiac myocytes.[2][3][4] This inhibition slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, which is responsible for the depolarization of the heart's muscle cells.[3][5]
Q2: Why does this compound cause QRS widening on an electrocardiogram (ECG)?
The QRS complex on an ECG represents the depolarization of the ventricles. By blocking sodium channels, this compound slows the conduction velocity of the electrical impulse through the ventricular tissue.[3][4] This delay in ventricular depolarization manifests as a prolongation, or widening, of the QRS complex.[3][6] This effect is a hallmark of Class I antiarrhythmic drugs.[3][5]
Q3: What is the clinical and preclinical significance of QRS widening?
QRS widening is a critical safety biomarker in drug development.[7][8] While it is an expected pharmacodynamic effect of sodium channel blockers, excessive prolongation can be proarrhythmic, meaning it can increase the risk of developing life-threatening ventricular arrhythmias.[7][9][10] Therefore, careful monitoring and dosage optimization are essential during preclinical and clinical studies. In some cases, QRS widening of more than 25% from baseline is considered a threshold for concern.[11]
Q4: What factors can influence the extent of this compound-induced QRS widening?
Several factors can affect the degree of QRS prolongation:
-
Dose: The effect is typically dose-dependent. Higher concentrations of the drug lead to greater sodium channel blockade and more significant QRS widening.[12]
-
Heart Rate: The blocking effect of many Class I drugs is "use-dependent," meaning the blockade can become more pronounced at faster heart rates.[5][10] This can lead to greater QRS prolongation during periods of increased heart rate.[10][12]
-
Underlying Cardiac Conditions: The proarrhythmic risk associated with QRS widening is higher in individuals with structural heart disease.[9]
-
Drug Metabolism: this compound is a phenothiazine derivative and undergoes extensive metabolism.[13] Individual differences in metabolic rates can affect plasma concentrations and, consequently, the extent of QRS prolongation.
Troubleshooting Guide: Unexpected QRS Widening in Experiments
If you observe QRS widening that exceeds your expected threshold during an experiment, consult the following guide.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Greater than expected QRS widening at a given dose. | 1. Dosing error (calculation or administration). 2. Higher than expected compound exposure (e.g., altered metabolism in the animal model). 3. Subject-specific sensitivity. | 1. Double-check all dose calculations, solution concentrations, and administration volumes. 2. Consider plasma concentration analysis to correlate exposure with the observed effect. 3. Review the health status of the animal model; exclude subjects with pre-existing cardiac abnormalities. |
| Significant QRS widening only at higher heart rates. | 1. Use-dependent sodium channel blockade. | 1. This is an expected property of Class I agents.[5][10] Analyze ECG data by binning for different heart rates to characterize the use-dependent effect. 2. Consider a dose reduction if the widening at high heart rates exceeds safety margins. |
| Variable QRS widening among subjects at the same dose. | 1. Differences in drug absorption or metabolism. 2. Genetic variability in ion channel expression or function. | 1. Increase the number of subjects to ensure statistical power. 2. If feasible, perform pharmacokinetic analysis on all subjects to correlate exposure with the pharmacodynamic response. |
Experimental Protocols
Protocol 1: In Vitro Assessment of hNav1.5 Blockade
This protocol outlines a method for evaluating the inhibitory effect of this compound on the human cardiac sodium channel (hNav1.5) using whole-cell patch-clamp electrophysiology.
Objective: To determine the concentration-response relationship for this compound-induced blockade of the hNav1.5 channel.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human SCN5A gene, which encodes the hNav1.5 channel. Culture cells according to standard protocols.
-
Electrophysiology:
-
Prepare extracellular and intracellular solutions suitable for isolating sodium currents.
-
Perform whole-cell voltage-clamp recordings at room temperature or 37°C.
-
Hold cells at a resting potential of -120mV to ensure channel availability.
-
Apply a voltage protocol to elicit hNav1.5 currents. A typical protocol involves a depolarizing step to -20mV for 20-40 ms.
-
-
Drug Application:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain a range of test concentrations.
-
Apply a vehicle control followed by escalating concentrations of this compound to the cell.
-
At each concentration, measure the peak inward sodium current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration relative to the control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Sample Data Table:
| This compound Conc. (µM) | Peak Nav1.5 Current (pA) | % Inhibition |
| Vehicle | -5120 ± 345 | 0% |
| 0.1 | -4610 ± 310 | 9.9% |
| 1 | -2870 ± 250 | 43.9% |
| 10 | -820 ± 95 | 84.0% |
| 100 | -150 ± 30 | 97.1% |
Protocol 2: In Vivo Assessment of QRS Duration in a Large Animal Model
This protocol describes a method for evaluating the effect of this compound on QRS duration in conscious, telemetered dogs, a standard model for cardiovascular safety assessment.[10]
Objective: To determine the dose-dependent effect of orally administered this compound on QRS duration.
Methodology:
-
Animal Model: Use purpose-bred male or female beagle dogs instrumented with telemetry transmitters for continuous ECG recording.
-
Dosing and Administration:
-
Administer this compound orally via gelatin capsules.
-
Conduct a dose-escalation study, allowing for a sufficient washout period between doses (e.g., one week). A typical study might include doses of 1, 5, and 20 mg/kg.[12]
-
Include a vehicle-only control group.
-
-
ECG Recording and Analysis:
-
Record continuous ECG data from at least 1 hour pre-dose to 24 hours post-dose.
-
Extract discrete time points for analysis (e.g., pre-dose, and 1, 2, 4, 6, 8, 24 hours post-dose).
-
At each time point, average the QRS duration from 5-10 consecutive beats during a period of rest.
-
To assess use-dependency, also analyze QRS duration during spontaneous increases in heart rate.[10]
-
-
Data Analysis:
-
Calculate the change from baseline (ΔQRS) for each dose and time point.
-
Compare the ΔQRS values for each dose group to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Correlate ΔQRS with plasma concentrations of this compound if pharmacokinetic data is collected.
-
Sample Data Table: Change in QRS Duration (ms) from Baseline
| Time Post-Dose | Vehicle | 1 mg/kg | 5 mg/kg | 20 mg/kg |
| Pre-dose | 0.0 ± 0.5 | 0.1 ± 0.4 | -0.2 ± 0.6 | 0.0 ± 0.5 |
| 1 hr | 0.3 ± 0.6 | 2.1 ± 0.8 | 5.5 ± 1.1 | 12.3 ± 1.9 |
| 2 hr | 0.2 ± 0.5 | 2.5 ± 0.9 | 6.8 ± 1.3 | 15.8 ± 2.2 |
| 4 hr | -0.1 ± 0.7 | 1.8 ± 0.7 | 4.9 ± 1.0 | 11.5 ± 1.8 |
| 8 hr | -0.3 ± 0.5 | 0.9 ± 0.6 | 2.3 ± 0.8 | 5.1 ± 1.2 |
| 24 hr | 0.1 ± 0.4 | 0.2 ± 0.5 | 0.4 ± 0.6 | 0.9 ± 0.7 |
| Statistically significant change from vehicle control. |
Visualizations
References
- 1. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gate-dependent blockade of sodium channels by phenothiazine derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 4. What is Ethacizine used for? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. [Etatsizin efficacy in patients with ventricular tachycardias. The results of intracardiac electrophysiological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 'overly-sensitive' heart: sodium channel block and QRS interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evaluation and management of drug effects on cardiac conduction (PR and QRS intervals) in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moricizine-induced proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting drug-induced prolongation of the QRS complex: new insights for cardiac safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The prolongation of QRS-duration resulting from delayed recovery of ventricular excitability. A new mechanism for intraventricular conduction disturbance. A preliminary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Moracizine - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Chloracizine-Induced Side Effects in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing side effects associated with Chloracizine in animal studies. Given the limited specific preclinical data on this compound, this document leverages information from related phenothiazine compounds, such as chlorpromazine, to provide guidance on potential adverse effects and their management.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, presented in a question-and-answer format.
Issue 1: Excessive Sedation and Ataxia
Question: Animals administered this compound are exhibiting profound sedation, lethargy, and uncoordinated movements (ataxia), hindering behavioral assessments. What steps can be taken to manage these effects?
Answer:
Excessive sedation is a common side effect of phenothiazines due to their antagonist activity at histamine H1 and alpha-1 adrenergic receptors.
Immediate Steps:
-
Ensure Animal Safety: Place the animal in a safe, comfortable cage with easy access to food and water. Padded bedding can prevent injury from falls.
-
Monitor Vital Signs: Regularly check respiration rate, heart rate, and body temperature. Hypothermia can occur, so provide a heat source if necessary.
-
Dose Adjustment: The most effective long-term solution is to adjust the dose of this compound. Conduct a dose-response study to identify the minimal effective dose with an acceptable sedation profile.
Experimental Protocol: Dose-Response Study for Sedation
-
Animal Model: Select the appropriate species and strain for your study (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign animals to at least four groups: a vehicle control group and three or more this compound dose groups (e.g., 1, 3, and 10 mg/kg, intraperitoneally).
-
Behavioral Assessment: At predetermined time points post-administration (e.g., 30, 60, 120 minutes), assess the level of sedation and ataxia using a standardized scoring system (see table below).
-
Data Analysis: Analyze the scores to determine a dose-response relationship and identify a dose with the desired therapeutic effect and minimal sedation.
Table 1: Example Scoring System for Sedation and Ataxia in Rodents
| Score | Sedation Level | Ataxia Level |
| 0 | Alert and active | Normal gait |
| 1 | Mildly sedated, reduced activity | Slight swaying or unsteadiness |
| 2 | Moderately sedated, significant inactivity | Obvious staggering, wide-based stance |
| 3 | Deeply sedated, immobile unless stimulated | Inability to maintain upright posture |
| 4 | Unconscious, unresponsive to mild stimuli | Loss of righting reflex |
Issue 2: Acute Hypotension
Question: A significant drop in blood pressure is observed in animals shortly after this compound administration. How should this be managed?
Answer:
Hypotension is a known side effect of phenothiazines, primarily due to the blockade of alpha-1 adrenergic receptors, leading to vasodilation.
Immediate Management:
-
Fluid Administration: Administer a bolus of warmed intravenous or subcutaneous fluids (e.g., 10-20 mL/kg of isotonic crystalloids) to increase intravascular volume.[1]
-
Vasopressors: If hypotension is severe and unresponsive to fluids, a vasopressor may be required. Norepinephrine is a suitable choice. Avoid epinephrine , as its action can be reversed by phenothiazines, leading to a further drop in blood pressure.[2][3]
Experimental Protocol: Monitoring and Managing Hypotension
-
Blood Pressure Monitoring: For studies involving higher doses of this compound or in susceptible species, continuous blood pressure monitoring via telemetry or a non-invasive tail-cuff method is recommended.
-
Fluid Therapy Protocol:
-
Establish intravenous or subcutaneous access prior to this compound administration.
-
If mean arterial pressure (MAP) drops below 60 mmHg, administer a fluid bolus.
-
Monitor blood pressure response and repeat fluid administration if necessary.
-
-
Vasopressor Administration (for severe cases):
-
Prepare a dilute solution of norepinephrine.
-
Administer intravenously to effect, starting with a low dose and titrating upwards while continuously monitoring blood pressure.
-
Issue 3: Extrapyramidal Symptoms (EPS)
Question: Animals are displaying abnormal involuntary movements, such as tremors, rigidity, or dystonia after this compound administration. How can these be addressed?
Answer:
Extrapyramidal symptoms are a result of dopamine D2 receptor blockade in the nigrostriatal pathway. While this compound is not a potent antipsychotic, it can still induce these effects, particularly at higher doses.
Management Strategies:
-
Anticholinergic Agents: The balance between dopamine and acetylcholine is crucial for motor control. Anticholinergic drugs like benztropine can help alleviate these symptoms.[4]
-
Benzodiazepines: For tremors or excitement, a muscle relaxant and anti-convulsant such as diazepam may be beneficial.[5]
-
H1 Antihistamines with Anticholinergic Properties: In some cases, drugs like chlorphenamine have been used successfully to treat drug-induced EPS in animals.[6]
Experimental Protocol: Assessment of Extrapyramidal Symptoms in Rodents
-
Catalepsy Test:
-
Gently place the animal's forepaws on a horizontal bar (e.g., a pencil) raised a few centimeters off the surface.
-
Measure the time it takes for the animal to remove its paws from the bar. Increased latency is indicative of catalepsy.
-
-
Observational Assessment:
-
Observe the animals for signs of tremors, rigidity, abnormal posturing (dystonia), and repetitive, purposeless movements.
-
Use a standardized rating scale to quantify the severity of these symptoms.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that lead to its side effects?
A1: this compound, as a phenothiazine derivative, is known to interact with several receptor systems. Its side effects are primarily attributed to its antagonist activity at:
-
Dopamine D2 receptors: Blockade in the central nervous system can lead to extrapyramidal symptoms.
-
Muscarinic acetylcholine receptors: Antagonism can cause dry mouth, urinary retention, and constipation.
-
Histamine H1 receptors: Blockade is a major contributor to sedative effects.[7]
-
Alpha-1 adrenergic receptors: Antagonism leads to vasodilation and can cause hypotension and tachycardia.
Q2: Are there any known reversal agents for this compound?
A2: There is no specific reversal agent for phenothiazines like this compound.[8] Management of overdose or severe side effects is primarily symptomatic and supportive. This includes fluid therapy for hypotension, respiratory support if needed, and administration of agents to counteract specific symptoms like EPS.
Q3: How should I determine the appropriate starting dose for my animal study?
A3: It is crucial to conduct a thorough literature review for any existing data on this compound or similar phenothiazines in your chosen animal model. If data is scarce, a dose-finding study is recommended. Start with a low dose and gradually escalate while closely monitoring for both therapeutic effects and adverse events.
Q4: What are the best practices for monitoring animal welfare during a study with this compound?
A4: Regular and detailed observation is key. This should include:
-
Daily Health Checks: Monitor body weight, food and water intake, and general appearance (e.g., fur condition, posture).
-
Behavioral Assessments: Observe for changes in activity levels, social interaction, and any abnormal behaviors.
-
Physiological Monitoring: In studies with higher doses or longer durations, periodic monitoring of cardiovascular parameters and body temperature is advisable.
Q5: Can tolerance develop to the side effects of this compound?
A5: Tolerance to the sedative effects of some phenothiazines has been observed with chronic administration. However, the risk of other side effects, such as extrapyramidal symptoms, may persist or even increase with long-term use.
Data Presentation
Table 2: Summary of Potential Dose-Dependent Side Effects of Phenothiazines in Animal Models
| Side Effect | Animal Model | Dose Range (Chlorpromazine as an example) | Observations |
| Sedation/Ataxia | Rat | 1-10 mg/kg, i.p. | Dose-dependent increase in sedation and motor impairment.[1] |
| Hypotension | Dog | 0.5-1 mg/kg, i.v. | Significant decrease in mean arterial pressure. |
| Catalepsy (EPS) | Rat | 5 mg/kg, i.p. | Induction of cataleptic behavior.[9] |
Note: This data is for Chlorpromazine and should be used as a general guide for potential effects of this compound. Dose-response relationships for this compound may differ.
Mandatory Visualizations
Caption: Signaling pathways of this compound leading to potential side effects.
Caption: Troubleshooting workflow for managing this compound-induced side effects.
References
- 1. Biphasic effect of chlorpromazine on rat paradoxical sleep: a study of dose-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - CHLORPROMAZINE HYDROCHLORIDE injection [dailymed.nlm.nih.gov]
- 3. DailyMed - CHLORPROMAZINE HYDROCHLORIDE tablet, sugar coated [dailymed.nlm.nih.gov]
- 4. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The secondary effects of the antihistamine chlorpheniramine on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
How to prevent tachyphylaxis with repeated Chloracizine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential tachyphylaxis with repeated Chloracizine administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a phenothiazine derivative originally developed as an antidepressant and coronary vasodilator. Its primary mechanism of action is the blockade of cardiac sodium channels, specifically showing an ability to effectively block inactive channels. Like other phenothiazines, this compound is understood to interact with a variety of neurotransmitter receptors, including dopamine (D2), serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors, which contributes to its complex pharmacological profile.
Q2: What is tachyphylaxis and why might it occur with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. While direct studies on this compound-induced tachyphylaxis are limited, its occurrence is plausible due to its classification as a phenothiazine and its action as a sodium channel blocker. The mechanisms underlying tachyphylaxis are generally attributed to receptor desensitization, receptor internalization, or the depletion of essential signaling molecules. For a drug like this compound with multiple receptor targets, tachyphylaxis could arise from changes at any of these sites.
Q3: What are the potential signs of tachyphylaxis during my experiments with this compound?
A primary indication of tachyphylaxis is a diminished biological or physiological response to this compound despite administering a consistent dose. For example, if you are measuring its effects on cardiac action potentials, you might observe a progressively smaller effect on sodium current inhibition with subsequent applications.
Q4: Are there any known strategies to prevent or mitigate tachyphylaxis with phenothiazines in general?
Yes, several general strategies are employed to manage tachyphylaxis for various drugs, including phenothiazines like promethazine. These include:
-
Intermittent Dosing: Instead of continuous administration, introducing drug-free intervals can allow for the resensitization of receptors.
-
Drug Holidays: A planned, temporary cessation of treatment can help restore the drug's efficacy.
-
Dose Titration: Using the lowest effective dose can minimize the cellular adaptations that lead to tachyphylaxis.
-
Medication Rotation: In a clinical context, switching to a drug with a different mechanism of action can be effective. In a research setting, this may involve using alternative sodium channel blockers to confirm findings.
Troubleshooting Guides
Issue 1: Diminishing Efficacy of this compound in In Vitro Electrophysiology Assays
Possible Cause: Tachyphylaxis due to repeated application, leading to sodium channel state-dependent block or receptor desensitization.
Troubleshooting Steps:
-
Implement a Washout Period: Ensure a sufficient washout period between this compound applications to allow for the recovery of sodium channels and receptors. The duration of this period should be determined empirically, starting with a period at least five times the half-life of the drug in your experimental system.
-
Vary the Dosing Interval: If your protocol involves repeated administrations, try increasing the time between doses.
-
Use a "Drug Holiday" Protocol: After a series of experiments, allow the cells or tissue preparation a prolonged drug-free period (e.g., several hours to overnight) to recover full sensitivity.
-
Investigate Different Concentrations: Determine if a lower, yet still effective, concentration can produce the desired effect without inducing rapid tachyphylaxis.
-
Assess for Compensatory Mechanisms: In more complex tissue preparations, consider the possibility of upregulation of compensatory signaling pathways. For instance, prolonged blockade of one ion channel type may lead to changes in the activity of others.
Issue 2: Inconsistent Results in Cell-Based Signaling Assays
Possible Cause: Receptor desensitization or downregulation at one or more of this compound's target receptors (Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic).
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
Pulsatile vs. Continuous Application: Compare the effects of a short, high-concentration pulse of this compound followed by a washout with continuous low-dose application.
-
Intermittent Stimulation: Introduce drug-free intervals to allow for receptor resensitization.
-
-
Receptor Occupancy Studies: If feasible, perform receptor binding assays to determine if the observed decrease in response correlates with a change in receptor number or affinity.
-
Downstream Signaling Analysis: Measure the levels of downstream second messengers (e.g., IP3, cAMP) over time. A rapid peak followed by a decline despite the continued presence of this compound can be indicative of tachyphylaxis.
-
Co-treatment with Receptor Stabilizers: In some experimental systems, co-incubation with agents known to stabilize receptor conformation or prevent internalization may help to mitigate tachyphylaxis, although this would need to be carefully controlled for off-target effects.
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Tachyphylaxis in a Patch-Clamp Electrophysiology Setup
Objective: To characterize the onset and recovery from tachyphylaxis to this compound's sodium channel blocking effects.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the cardiac sodium channel Nav1.5.
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline sodium currents elicited by a voltage step protocol (e.g., from a holding potential of -120 mV to a test potential of -20 mV).
-
-
Induction of Tachyphylaxis:
-
Apply a clinically relevant concentration of this compound (e.g., 1-10 µM) and record the inhibition of the sodium current.
-
Repeatedly apply the same concentration of this compound at short intervals (e.g., every 2 minutes) and measure the peak sodium current to assess for a diminishing blocking effect.
-
-
Measurement of Recovery:
-
After observing tachyphylaxis, initiate a washout period with a drug-free external solution.
-
At defined intervals during the washout (e.g., 5, 10, 20, 30 minutes), re-apply this compound to measure the extent of recovery of its blocking effect.
-
-
Data Analysis: Plot the percentage of sodium current inhibition against the application number to visualize the onset of tachyphylaxis. Plot the recovery of the blocking effect against the duration of the washout period.
Protocol 2: Investigating Receptor Desensitization as a Mechanism of Tachyphylaxis
Objective: To determine if repeated this compound exposure leads to desensitization of a specific G-protein coupled receptor (e.g., 5-HT2A).
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human 5-HT2A receptor.
-
Calcium Imaging Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure the baseline intracellular calcium concentration.
-
-
Initial Stimulation:
-
Apply a known 5-HT2A agonist (e.g., serotonin) and measure the peak increase in intracellular calcium.
-
-
This compound Pre-treatment and Tachyphylaxis Induction:
-
Incubate the cells with this compound for a defined period (e.g., 30 minutes).
-
Wash out the this compound.
-
Re-stimulate with the same concentration of the 5-HT2A agonist and measure the calcium response. A significantly reduced response compared to the initial stimulation suggests receptor desensitization.
-
-
Control Experiments:
-
Perform a time-matched control experiment without this compound pre-treatment to account for any spontaneous desensitization.
-
Use a known 5-HT2A antagonist as a positive control for inhibition.
-
-
Data Analysis: Quantify the peak calcium response before and after this compound treatment and express the post-treatment response as a percentage of the initial response.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the precise parameters of this compound-induced tachyphylaxis (e.g., EC50 shift, receptor downregulation rates). The following table provides a template for how such data could be structured once it becomes available through experimentation.
| Parameter | Experimental Condition 1 (e.g., Continuous Exposure) | Experimental Condition 2 (e.g., Intermittent Exposure) |
| EC50 for Sodium Channel Block | Initial: X µM; After 1 hr: Y µM | Initial: X µM; After 1 hr: Z µM |
| Maximal Inhibitory Effect (%) | Initial: A%; After 1 hr: B% | Initial: A%; After 1 hr: C% |
| Receptor Density (fmol/mg protein) | Baseline: P; After 1 hr: Q | Baseline: P; After 1 hr: R |
| Second Messenger Production (% of baseline) | Peak: M%; Sustained: N% | Peak: M%; Sustained: O% |
Signaling Pathway Diagrams
Below are simplified diagrams of the signaling pathways associated with the primary receptors that this compound is known to antagonize. Tachyphylaxis can occur at multiple points within these pathways, including receptor phosphorylation, internalization, and G-protein uncoupling.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by this compound.
Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Antagonized by this compound.
Navigating the Synthesis of Chloracizine: A Technical Support Hub
For researchers and professionals in the field of drug development and medicinal chemistry, optimizing the synthesis of promising compounds is a critical endeavor. Chloracizine, a phenothiazine derivative with potential therapeutic applications, presents a synthetic challenge where maximizing yield and purity is paramount. This technical support center provides a comprehensive guide to troubleshooting the laboratory synthesis of this compound, offering detailed experimental protocols, addressing frequently asked questions, and presenting data-driven insights to enhance synthetic outcomes.
I. Experimental Protocols
A. Synthesis of 2-Chlorophenothiazine (Starting Material)
The foundational step in this compound synthesis is the preparation of 2-chlorophenothiazine. A common and effective method is the cyclization of m-chlorodiphenylamine with sulfur, catalyzed by iodine.
Materials:
-
m-Chlorodiphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Chlorobenzene (solvent)
-
Activated carbon
-
30% Sodium hydroxide solution
Procedure:
-
In a suitable reaction vessel, combine m-chlorodiphenylamine (e.g., 28 kg) and sulfur (e.g., 4.2 kg).
-
Add a catalytic amount of iodine (e.g., 0.5 kg).
-
Slowly heat the mixture to 120°C. Hydrogen sulfide gas will be evolved and should be neutralized by passing through a 30% sodium hydroxide solution.
-
Maintain the temperature for approximately 5 hours, or until the evolution of hydrogen sulfide ceases.
-
After cooling, add chlorobenzene to the reaction mixture.
-
Add a small amount of activated carbon for decolorization.
-
Filter the hot solution and allow it to cool to induce crystallization.
-
Collect the product, 2-chlorophenothiazine, by filtration and dry.
Expected Yield: 77.8% (molar yield) with a purity of approximately 99.75% as determined by HPLC[1].
B. Synthesis of this compound via N-Acylation
The final step involves the N-acylation of 2-chlorophenothiazine with 3-dimethylaminopropionyl chloride. The following protocol is adapted from the synthesis of the closely related compound, Chlorpromazine, and general N-acylation procedures for phenothiazines[2].
Materials:
-
2-Chlorophenothiazine
-
3-Dimethylaminopropionyl chloride hydrochloride
-
Anhydrous toluene (solvent)
-
A suitable base (e.g., triethylamine, pyridine, or sodamide)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-chlorophenothiazine (1.0 equivalent) in anhydrous toluene.
-
Add the base (1.1-1.2 equivalents). If using a solid base like sodamide, it should be added cautiously under a nitrogen atmosphere.
-
To this stirring solution, add a solution of 3-dimethylaminopropionyl chloride hydrochloride (1.0-1.1 equivalents) in anhydrous toluene dropwise at room temperature. The hydrochloride salt of the acyl chloride may require neutralization with an additional equivalent of base prior to or during the reaction.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the 2-chlorophenothiazine starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a dilute HCl solution (to remove excess amine-containing reagents), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Yield of this compound | 1. Poor Quality of 2-Chlorophenothiazine: Impurities in the starting material can inhibit the reaction. | - Ensure the 2-chlorophenothiazine is of high purity (>99%). Recrystallize if necessary. |
| 2. Inactive Acylating Agent: 3-Dimethylaminopropionyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. | - Use freshly prepared or properly stored 3-dimethylaminopropionyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert (nitrogen or argon) atmosphere. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux time or adding a small additional portion of the acylating agent. | |
| 4. Inadequate Base: An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the phenothiazine nitrogen and halting the reaction. | - Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine or pyridine. If using the hydrochloride salt of the acyl chloride, an additional equivalent of base is required. | |
| Formation of Significant Side Products | 1. Oxidation of Phenothiazine Sulfur: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming the corresponding sulfoxide. | - Conduct the reaction under a strictly inert atmosphere. Avoid excessive heating and prolonged reaction times. Degas solvents prior to use. |
| 2. Hydrolysis of Acyl Chloride: As mentioned above, moisture will lead to the formation of 3-dimethylaminopropionic acid. | - Maintain anhydrous conditions throughout the setup and reaction. | |
| 3. Ring Acylation (Friedel-Crafts): Although N-acylation is generally favored, acylation on the aromatic rings can occur, especially with strong Lewis acid catalysts. | - Avoid the use of Lewis acid catalysts. The use of an organic base should favor N-acylation. | |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction leaves unreacted 2-chlorophenothiazine. | - Optimize reaction conditions to ensure full conversion. During workup, an acidic wash can help remove any remaining basic starting materials. |
| 2. Oily Product Instead of Crystalline Solid: The presence of impurities can inhibit crystallization. | - Ensure the crude product is thoroughly dried to remove residual solvents. Attempt purification by column chromatography before crystallization. Experiment with different solvent systems for recrystallization. | |
| 3. Colored Impurities: Oxidation of phenothiazine or other side reactions can lead to a discolored product. | - Treat the crude product solution with activated charcoal before the final filtration and crystallization step to remove colored impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-acylation of 2-chlorophenothiazine? A1: Anhydrous aromatic hydrocarbons like toluene or xylene are commonly used for this type of reaction as they allow for heating to a sufficient temperature to drive the reaction to completion and are relatively inert.
Q2: Which base is most effective for the synthesis of this compound? A2: Strong, non-nucleophilic bases are preferred. Sodamide is a classic choice for deprotonating the phenothiazine nitrogen. However, for ease of handling, tertiary amines like triethylamine or pyridine are also effective in scavenging the HCl byproduct. The choice may depend on the specific acylating agent used (free acyl chloride vs. its hydrochloride salt).
Q3: How can I monitor the progress of the N-acylation reaction? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-chlorophenothiazine) from the product (this compound). The product should have a different Rf value, typically appearing as a new spot.
Q4: What are the key safety precautions to take during the synthesis of 2-chlorophenothiazine? A4: The reaction evolves hydrogen sulfide (H₂S), which is a toxic and flammable gas. The reaction must be conducted in a well-ventilated fume hood, and the evolved gas should be passed through a scrubber containing a sodium hydroxide solution to neutralize it.
Q5: My final this compound product is a dark oil. How can I purify it? A5: A dark, oily product often indicates the presence of impurities. First, try to purify the crude product using column chromatography on silica gel with a suitable eluent system. Once a purer fraction is obtained, attempt recrystallization from a solvent system like ethanol/water or toluene/heptane to obtain a crystalline solid.
IV. Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Cyclization | m-Chlorodiphenylamine | 2-Chlorophenothiazine | 77.8% | [1] |
| N-Alkylation (Analogous Reaction) | 2-Chlorophenothiazine | 2-chloro-10-(3-chloropropyl)-10H-phenothiazine | 93% | [3] |
V. Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic workflow and troubleshooting logic, the following diagrams are provided.
References
- 1. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 2. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 3. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
Addressing batch-to-batch variability of Chloracizine powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloracizine powder. The information is designed to help address potential batch-to-batch variability and ensure the consistency and reliability of experimental results.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during the handling and use of this compound powder.
Question 1: We are observing inconsistent dissolution rates and solubility between different batches of this compound powder. What could be the cause?
Answer:
Inconsistent dissolution and solubility are common indicators of batch-to-batch variability and can be attributed to several factors:
-
Polymorphism: this compound, as a phenothiazine derivative, may exist in different crystalline forms (polymorphs) or as an amorphous solid.[1] Different polymorphs can have distinct physical properties, including solubility and dissolution rates.
-
Particle Size Distribution: Variations in the particle size of the powder can significantly impact the surface area available for dissolution, leading to differences in dissolution rates.
-
Presence of Impurities: Impurities from the synthesis process or degradation products can affect the overall solubility of the powder.
To troubleshoot this issue, a systematic characterization of the different batches is recommended.
Experimental Workflow for Investigating Dissolution Variability
Caption: Troubleshooting workflow for inconsistent dissolution.
Question 2: Our experimental results show a loss of potency or the appearance of unknown peaks in our analytical chromatograms over time. What could be the cause?
Answer:
This issue is likely due to the degradation of the this compound powder. Phenothiazine derivatives can be susceptible to degradation under certain conditions.
-
Oxidation: The phenothiazine nucleus can be oxidized, particularly at the sulfur atom, leading to the formation of sulfoxides and other degradation products.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of phenothiazine compounds.
-
Hydrolysis: Depending on the formulation and storage conditions, hydrolysis of the side chain may occur.
To mitigate this, proper storage and handling are crucial.
Logical Decision Tree for Investigating Degradation
Caption: Decision tree for investigating this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound | This compound Hydrochloride |
| Chemical Formula | C₁₉H₂₁ClN₂OS | C₁₉H₂₁ClN₂OS·HCl |
| Molar Mass | 360.90 g/mol | 397.36 g/mol |
| Appearance | - | Crystals from isopropanol |
| Melting Point | - | 168-169 °C |
| Solubility | - | Soluble in water |
Q2: What are the potential sources of impurities in this compound powder?
A2: Impurities in this compound powder can originate from various stages of the manufacturing process and storage.[] These can include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Formation of unintended products through side reactions.
-
Degradation products: Impurities formed due to exposure to light, heat, or oxygen.
Q3: How can we assess the purity and identify impurities in a new batch of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive assessment.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of this compound and detect the presence of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of impurities and aid in their structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of this compound and characterize the structure of isolated impurities. |
| Gas Chromatography (GC) | To detect and quantify residual solvents. |
Q4: Are there known polymorphic forms of this compound?
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
This protocol provides a general framework for developing an HPLC method for the analysis of this compound. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of this compound powder in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Polymorph Screening using Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg of this compound powder.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C (or above the melting point).
-
Atmosphere: Nitrogen purge at a constant flow rate.
-
Procedure: Accurately weigh the sample into an aluminum pan and seal it. Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at the specified rate and record the heat flow as a function of temperature. The presence of different endotherms or exotherms between batches may indicate polymorphism.
Signaling Pathway
Proposed Mechanism of Vasodilation
This compound is known to be a coronary vasodilator. While its precise signaling pathway is not fully elucidated, its action as a phenothiazine derivative suggests a multi-target profile that could contribute to vasodilation through several mechanisms, including the blockade of α-adrenergic receptors and calcium channels in vascular smooth muscle cells.[5]
Caption: Proposed vasodilatory mechanism of this compound.
References
- 1. Solid-state characterization of chlordiazepoxide polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 4. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibitory effect of chlorpromazine on smooth muscle of the porcine pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the effects of Chloracizine on off-target receptors
Technical Support Center: Chloracizine Research
This center provides researchers, scientists, and drug development professionals with technical guidance for experiments involving this compound, focusing on strategies to understand and mitigate its effects on off-target receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is recognized primarily for its antiarrhythmic and antidepressant properties. Its main therapeutic action is attributed to the blockade of voltage-gated sodium (Na+) and potassium (K+) channels in the myocardium and central nervous system. It is a phenothiazine derivative, a class of compounds known for their diverse pharmacological effects.
Q2: What are the known or suspected off-target receptors for this compound?
Due to its phenothiazine core structure, this compound is predicted to interact with a range of G-protein coupled receptors (GPCRs). The primary off-target concerns include dopaminergic (D2), serotonergic (5-HT), and adrenergic (α1) receptors. Interaction with these receptors can lead to unintended side effects and confound experimental results. Additionally, its activity at various ion channels beyond the primary targets is an area of active investigation.
Q3: Why is it critical to mitigate these off-target effects in my research?
Q4: What general strategies can be employed to reduce the impact of off-target binding?
There are three primary strategies to address off-target effects:
-
Chemical Modification: Synthesizing and testing analogs of this compound to identify molecules with a higher affinity for the primary target and lower affinity for off-target receptors.
-
Experimental Controls: Using specific antagonists for suspected off-target receptors to block their effects. If the experimental outcome changes upon introduction of the antagonist, it suggests an off-target interaction.
-
Dose-Response Analysis: Using the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-target receptors.
Troubleshooting Experimental Issues
Problem: I am observing an unexpected cellular phenotype that doesn't align with the known effects of sodium or potassium channel blockade.
Troubleshooting Steps:
-
Hypothesize Off-Target Involvement: Based on the observed phenotype, identify potential off-target receptors. For example, if you observe effects related to cell signaling cascades involving cAMP, you might suspect an interaction with dopaminergic or adrenergic receptors.
-
Perform Antagonist Co-incubation: Run the experiment again, but co-administer this compound with a specific antagonist for the hypothesized off-target receptor (e.g., Haloperidol for D2 receptors).
-
Analyze the Results:
-
If the unexpected phenotype is diminished or disappears in the presence of the antagonist, it strongly suggests that the effect is mediated by the off-target receptor.
-
If the phenotype persists, the effect may be due to another off-target interaction or a previously uncharacterized on-target effect.
-
-
Consult Selectivity Data: Refer to receptor binding affinity data to see if this compound has a known affinity for the suspected off-target.
Problem: My in-vitro results with this compound are not replicating in my in-vivo model.
Troubleshooting Steps:
-
Consider Pharmacokinetics: Off-target effects can significantly alter the metabolism and distribution of a compound in a whole organism. The phenothiazine structure is known to be metabolized by cytochrome P450 enzymes, which can be affected by off-target receptor interactions.
-
Assess Bioavailability: An off-target interaction in the gut, for example, could alter the absorption of this compound, leading to different effective concentrations at the target tissue compared to in-vitro experiments.
-
Use a More Selective Analog: If available, repeat the in-vivo experiment with a this compound analog that has been designed for higher selectivity to see if the results align more closely with the initial in-vitro findings.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and a hypothetical, more selective analog ("Analog-S") for the primary target and key off-target receptors. This data is essential for designing experiments and interpreting results.
| Compound | Primary Target (Ki in nM) | Off-Target 1: D2 Receptor (Ki in nM) | Off-Target 2: α1-Adrenergic Receptor (Ki in nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | 50 | 250 | 800 | 5x |
| Analog-S | 45 | 4500 | 9500 | 100x |
Ki (Inhibition Constant): Lower values indicate higher binding affinity. A higher selectivity ratio is desirable.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is designed to quantify the binding affinity of this compound for a suspected off-target receptor, such as the D2 dopamine receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the D2 receptor.
-
Radioligand specific for the D2 receptor (e.g., [³H]-Spiperone).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of cold ligand (e.g., 10 µM Haloperidol).
-
Competitive Binding: Cell membranes, radioligand, and a specific concentration of this compound from your serial dilution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for identifying off-target effects using an antagonist.
Caption: Decision tree for troubleshooting a high-background binding assay.
Validation & Comparative
A Comparative Guide to the Efficacy of Chloracizine and Flecainide in Canine Ventricular Muscle
For researchers and professionals in drug development, understanding the nuanced effects of antiarrhythmic agents on cardiac tissue is paramount. This guide provides a detailed comparison of the electrophysiological efficacy of chloracizine (ethacizine) and flecainide, two Class Ic antiarrhythmic drugs, specifically within the context of canine ventricular muscle. The data presented is compiled from head-to-head comparative studies, offering a direct assessment of their relative potencies and mechanisms of action.
Electrophysiological Effects: A Quantitative Comparison
Both this compound and flecainide are potent sodium channel blockers, a characteristic central to their antiarrhythmic activity. Their primary effect is a concentration-dependent and use-dependent depression of the maximum rate of depolarization (Vmax) of the cardiac action potential. However, notable differences in their kinetics and potency have been observed in canine ventricular muscle preparations.
A key study directly comparing the two agents revealed that this compound (referred to as ethacizin) begins to significantly depress Vmax at a concentration of 10⁻⁶ M, while flecainide shows a similar significant effect at 3 x 10⁻⁶ M[1]. At a concentration of 10⁻⁵ M, both drugs induced a depolarization of the resting potential[1]. Interestingly, neither drug had a significant impact on other action potential parameters, such as the action potential duration at 75% repolarization (APD₇₅) or the effective refractory period (ERP) in canine ventricular muscle[2].
The use-dependent block of Vmax is a critical feature of Class Ic agents. Both this compound and flecainide exhibit this property, with their inhibitory effects becoming more pronounced at higher stimulation frequencies. The kinetics of this use-dependent block, however, differ. The time constant for the recovery from use-dependent block was found to be significantly longer for this compound (27.1 ± 13.3 s at 2 x 10⁻⁶ M) compared to flecainide (12.2 ± 2.5 s at 10⁻⁵ M), suggesting that this compound has slower kinetics for the sodium channels than flecainide[1][2].
| Parameter | This compound (Ethacizin) | Flecainide | Reference |
| Concentration for significant Vmax depression | ≥ 10⁻⁶ M | ≥ 3 x 10⁻⁶ M | [1][2] |
| Effect on Resting Potential (at 10⁻⁵ M) | Depolarization | Depolarization | [1][2] |
| Effect on Action Potential Duration (APD₇₅) | No significant effect | No significant effect | [2] |
| Effect on Effective Refractory Period (ERP) | No significant effect | No significant effect | [2] |
| Time Constant of Recovery from Use-Dependent Block | 27.1 ± 13.3 s (at 2 x 10⁻⁶ M) | 12.2 ± 2.5 s (at 10⁻⁵ M) | [1][2] |
Mechanism of Action: A Focus on Sodium Channel Blockade
The primary mechanism of action for both this compound and flecainide is the blockade of fast sodium channels (I_Na) in ventricular myocytes. This action slows the rapid influx of sodium during Phase 0 of the cardiac action potential, leading to a decrease in the slope of this phase (Vmax) and a slowing of conduction velocity through the cardiac tissue.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing conventional microelectrode techniques on canine ventricular muscle preparations.
Tissue Preparation:
-
Ventricular papillary muscles were excised from canine hearts.
-
The preparations were placed in a tissue bath and superfused with Tyrode's solution, maintained at a constant temperature and pH, and gassed with a mixture of 95% O₂ and 5% CO₂.
Electrophysiological Recordings:
-
Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl.
-
The maximum rate of rise of the action potential (Vmax) was electronically differentiated from the action potential signal.
-
Action potential duration was measured at 75% and 90% of full repolarization (APD₇₅ and APD₉₀).
-
The effective refractory period (ERP) was determined by introducing premature stimuli at progressively shorter coupling intervals.
Drug Administration:
-
This compound (ethacizin) and flecainide were added to the superfusing solution at various concentrations.
-
For use-dependent block protocols, the preparations were stimulated at different frequencies (e.g., 3 Hz) to assess the rate-dependent effects of the drugs.
Conclusion
Both this compound and flecainide are effective Class Ic antiarrhythmic agents that potently block sodium channels in canine ventricular muscle. This compound appears to be more potent in depressing Vmax at lower concentrations. A key differentiator is their kinetic profile, with this compound exhibiting a slower recovery from use-dependent block, which may have implications for its antiarrhythmic and proarrhythmic potential under different clinical scenarios. This comparative guide provides a foundational understanding for further research and development in the field of antiarrhythmic therapies.
References
- 1. An electrophysiological comparison of a novel class Ic antiarrhythmic agent, NIK-244 (ethacizin) and flecainide in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GINMU: USE-DEPENDENT BLOCK AND RECOVERY OF NA⁺ CHANNELS BY CLASS IC ANTIARRHYTHMIC DRUGS (FLECAINIDE AND ETHACIZIN) IN CANINE VENTRICULAR MUSCLE [ginmu.naramed-u.ac.jp]
Comparative Analysis of Amiodarone and Chloracizine on Phospholipase Activity
Amiodarone demonstrates significant inhibitory effects on phospholipase A2 and C activity, while a comprehensive search of available scientific literature yielded no data on the impact of Chloracizine on these enzymes. This guide provides a detailed analysis of amiodarone's interaction with phospholipases, supported by experimental data and protocols.
This report presents a comparative overview of the effects of the antiarrhythmic drug amiodarone on the activity of key enzymes in phospholipid metabolism, namely phospholipase A2 (PLA2) and phospholipase C (PLC). Despite a thorough literature search, no studies detailing the effects of the phenothiazine derivative this compound on phospholipase activity were identified. Therefore, a direct comparative analysis is not possible at this time. The following sections focus on the established inhibitory actions of amiodarone.
Quantitative Analysis of Amiodarone's Inhibitory Effects
Amiodarone has been shown to inhibit both Ca2+-dependent and Ca2+-independent phospholipases in a dose-dependent manner. The following table summarizes the quantitative data on the inhibitory effects of amiodarone on phospholipase A2 and C.
| Enzyme Target | Drug | Concentration | % Inhibition | Experimental System |
| Ca2+-dependent Phospholipase A2 | Amiodarone | 1-8 mg/assay | Dose-dependent inhibition | In vitro assay |
| Ca2+-dependent Phospholipase C | Amiodarone | 8 mg/assay | Almost total inhibition | In vitro assay |
| Ca2+-independent Lysosomal Phospholipase A | Amiodarone | 1.2 mg/assay | 85% | In vitro assay |
Data from a comparative study including amiodarone, chloroquine, and chlorpromazine. The study noted the order of inhibitory potency on PLA2 as chlorpromazine > amiodarone > chloroquine[1][2].
Experimental Protocols
The following are generalized protocols for measuring the activity of phospholipase A2 and C, based on commonly used methodologies in the field.
Measurement of Phospholipase A2 (PLA2) Activity
This protocol outlines a common method for determining PLA2 activity by measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate.
-
Preparation of Reagents:
-
PLA2 Assay Buffer.
-
PLA2 Substrate (e.g., a fluorescently labeled phospholipid).
-
Bee Venom Positive Control (a known source of PLA2).
-
Sample to be tested (e.g., cell lysate, purified enzyme).
-
-
Assay Procedure:
-
Add the sample or positive control to a 96-well plate.
-
Adjust the volume with PLA2 Assay Buffer.
-
Add the PLA2 probe.
-
Initiate the reaction by adding the PLA2 substrate.
-
Measure the fluorescence in kinetic mode at 37°C, with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 388/513 nm)[3].
-
Measurement of Phospholipase C (PLC) Activity
This protocol describes a colorimetric assay for measuring PLC activity based on the hydrolysis of a chromogenic substrate.
-
Preparation of Reagents:
-
PLC Assay Buffer.
-
PLC Substrate (e.g., p-Nitrophenylphosphorylcholine - NPPC).
-
PLC Positive Control.
-
Sample to be tested.
-
-
Assay Procedure:
-
Add samples, sample blanks (buffer only), and positive controls to a 96-well plate.
-
Prepare a reaction mix containing the PLC substrate.
-
Add the reaction mix to the wells containing the samples and controls.
-
Measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 60 minutes)[2].
-
Signaling Pathways and Experimental Workflow
Phospholipase C Signaling Pathway
Phospholipase C is a crucial enzyme in signal transduction pathways. Upon activation by various stimuli, such as hormones or growth factors, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC)[4][5][6][7][8].
Caption: Phospholipase C signaling cascade.
General Experimental Workflow for Phospholipase Activity Assay
The following diagram illustrates a generalized workflow for an in vitro assay to determine the effect of a compound on phospholipase activity.
Caption: Workflow for phospholipase inhibition assay.
Conclusion
The available evidence strongly indicates that amiodarone is an inhibitor of both phospholipase A2 and phospholipase C. This inhibition is dose-dependent and occurs with both calcium-dependent and -independent forms of these enzymes. The mechanism of amiodarone-induced phospholipidosis is likely related to the inhibition of lysosomal phospholipases, leading to the accumulation of phospholipids within lysosomes[1][2][9][10].
In contrast, there is a notable absence of research on the effects of this compound on phospholipase activity. Future studies are warranted to investigate whether this compound shares similar properties with other cationic amphiphilic drugs in its interaction with these critical enzymes. Without such data, a direct comparison of the effects of this compound and amiodarone on phospholipase activity remains speculative.
References
- 1. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cardiac glycosides stimulate phospholipase C activity in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase A2--regulation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase C activity in human polymorphonuclear leukocytes: partial characterization and effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Inhibition of serum phospholipase-A2 in acute pancreatitis by pharmacological agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chloracizine's Antiarrhythmic Effects Post-Myocardial Infarction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chloracizine's potential antiarrhythmic effects in the post-myocardial infarction (MI) setting against commonly used alternative therapies. Due to the limited availability of clinical data on this compound, this guide focuses on its close structural and functional analog, Ethacizine , a Class Ic antiarrhythmic agent. The comparison includes Amiodarone (Class III), Lidocaine (Class Ib), and Beta-blockers (Class II), with supporting data from experimental and clinical studies.
Executive Summary
Myocardial infarction can lead to life-threatening ventricular arrhythmias. The management of these arrhythmias is a critical aspect of post-MI care. While drugs like Amiodarone, Lidocaine, and Beta-blockers are established therapies, the exploration of other agents continues. Ethacizine, a phenothiazine derivative similar to this compound, acts as a potent sodium channel blocker. Preclinical and limited clinical data suggest its efficacy in suppressing ventricular arrhythmias. However, a significant concern with Class Ic antiarrhythmics, highlighted by the Cardiac Arrhythmia Suppression Trial (CAST), is the potential for increased mortality in post-MI patients, even with effective arrhythmia suppression. This guide presents the available data to facilitate an objective comparison and inform further research.
Comparative Data on Antiarrhythmic Agents
The following tables summarize the key characteristics and clinical trial data for Ethacizine and its comparators.
Table 1: General Characteristics of Antiarrhythmic Agents
| Feature | Ethacizine (Class Ic) | Amiodarone (Class III) | Lidocaine (Class Ib) | Beta-blockers (Class II) |
| Primary Mechanism of Action | Potent blockade of fast sodium channels (Nav1.5) in cardiac myocytes.[1] | Blocks potassium channels, prolonging the action potential duration. Also has Class I, II, and IV effects.[2] | Blocks sodium channels, with a preference for the inactivated state, more prominent in ischemic tissue.[2] | Competitively block β-adrenergic receptors, reducing the effects of catecholamines on the heart.[1][3] |
| Effect on Cardiac Action Potential | Markedly slows the upstroke of phase 0, with minimal effect on repolarization.[1] | Prolongs phase 3 repolarization, increasing the action potential duration and effective refractory period.[2] | Shortens phase 3 repolarization in some tissues and has little effect on phase 0 in normal tissue.[2] | Decreases the slope of phase 4 depolarization in nodal cells, slowing the heart rate.[1] |
| Primary Indication Post-MI | Suppression of ventricular arrhythmias (Use with caution due to class effect).[4] | Prevention of ventricular fibrillation and treatment of hemodynamically unstable ventricular tachycardia.[5] | Treatment of ventricular arrhythmias, particularly in the acute phase.[6] | Reduction of mortality and sudden cardiac death.[7][8] |
| Route of Administration | Oral, Intravenous.[9][10] | Oral, Intravenous.[5] | Intravenous.[6] | Oral, Intravenous.[7] |
Table 2: Comparative Efficacy in Post-Myocardial Infarction Arrhythmia
| Efficacy Endpoint | Ethacizine | Amiodarone | Lidocaine | Beta-blockers |
| Ventricular Arrhythmia Suppression | Effective in suppressing ventricular tachycardia in patients with coronary artery disease.[4] | Reduces arrhythmic death.[5][11] | No significant difference in the prevention of ventricular fibrillation compared to placebo in a meta-analysis.[12] | Reduce the risk of ventricular arrhythmias.[13] |
| Reduction in Sudden Cardiac Death | Data not available from large-scale trials. Class effect suggests potential for increased risk.[14] | Reduces arrhythmic death but not overall mortality in some large trials (e.g., EMIAT).[5][11] | Prophylactic use did not show a significant reduction in mortality.[12] | Consistently shown to reduce the risk of sudden cardiac death.[7][8] |
| Overall Mortality | Data not available from large-scale post-MI trials. The CAST trial with the related drug moricizine showed increased mortality. | Neutral effect on overall mortality in several large post-MI trials (e.g., EMIAT, CAMIAT).[5][11] | No significant difference in all-cause mortality compared to placebo.[12] | Reduce overall mortality in post-MI patients, though recent studies question the benefit in patients with preserved ejection fraction.[7][8][15] |
| Key Clinical Trials | Smaller studies, primarily in Eastern Europe.[4][10][16] | EMIAT, CAMIAT, AVID, CASCADE.[5][11][17] | Numerous trials included in meta-analyses.[6][12][18] | BHAT, CAPRICORN, REDUCE-AMI.[7][8][15] |
Table 3: Safety and Adverse Effects Profile
| Adverse Effect Profile | Ethacizine | Amiodarone | Lidocaine | Beta-blockers |
| Proarrhythmia Risk | High, characteristic of Class Ic agents, especially in patients with structural heart disease.[14] | Lower than Class I agents but can cause torsades de pointes. | Low risk of proarrhythmia. | Low risk of proarrhythmia; can cause bradycardia and AV block. |
| Hemodynamic Effects | No considerable effect on hemodynamics in the acute period of MI.[10] | Can cause hypotension and bradycardia, especially with intravenous administration. | Minimal hemodynamic effects at therapeutic doses. | Negative inotropic and chronotropic effects can lead to hypotension, bradycardia, and heart failure. |
| Extracardiac Side Effects | Dizziness, headache, gastrointestinal disturbances. | Pulmonary toxicity, thyroid dysfunction, hepatic toxicity, corneal microdeposits, skin discoloration. | Neurological (dizziness, paresthesia, confusion, seizures). | Fatigue, bronchospasm, depression, sexual dysfunction. |
Experimental Protocols
Experimental Model for Assessing Antiarrhythmic Efficacy of Ethacizine in Post-Myocardial Infarction in Dogs
This protocol is based on a study investigating the electrophysiological effects of Ethacizine in a canine model of MI.[19]
-
Animal Model: Adult mongrel dogs of either sex.
-
Induction of Myocardial Infarction:
-
Anesthetize the dogs with a suitable anesthetic agent.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Allow the animals to recover for a period to establish a chronic MI model, which is more clinically relevant for studying post-infarction arrhythmias.
-
-
Electrophysiological Study:
-
Re-anesthetize the dogs with chronic MI.
-
Introduce catheter electrodes into the heart via peripheral vessels for recording intracardiac electrograms and for programmed electrical stimulation (PES).
-
Measure baseline electrophysiological parameters, including sinus cycle length, atrioventricular (AV) conduction time, and effective refractory periods (ERPs) of the atria and ventricles.
-
Perform PES to induce ventricular tachycardia (VT) or ventricular fibrillation (VF). The stimulation protocol typically involves the delivery of single, double, or triple extrastimuli at various cycle lengths.
-
-
Drug Administration and Evaluation:
-
Administer Ethacizine intravenously at a specified dose.
-
After a stabilization period, repeat the electrophysiological measurements and PES protocol.
-
The primary endpoint is the prevention of inducible VT/VF by Ethacizine.
-
Secondary endpoints include changes in electrophysiological parameters (e.g., prolongation of conduction, increase in ERP).
-
-
Sympathetic Stimulation (Optional):
-
To simulate the increased sympathetic tone often present post-MI, an infusion of a beta-adrenergic agonist like isoproterenol can be administered.
-
The effects of Ethacizine on electrophysiological parameters and arrhythmia inducibility are then re-evaluated in the presence of sympathetic stimulation.
-
Clinical Trial Protocol for Evaluating Antiarrhythmic Drugs Post-Myocardial Infarction (General Framework)
This protocol is a generalized framework based on the methodologies of major clinical trials like EMIAT and CAST.[5][20]
-
Study Design: Randomized, double-blind, placebo-controlled multicenter trial.
-
Patient Population:
-
Inclusion Criteria: Patients who have recently experienced a myocardial infarction (e.g., within the last 30 days). Specific criteria may include the presence of asymptomatic or mildly symptomatic ventricular arrhythmias (e.g., frequent premature ventricular contractions) or reduced left ventricular ejection fraction (LVEF).
-
Exclusion Criteria: Contraindications to the study drug, severe heart failure, significant electrolyte abnormalities, or other life-limiting comorbidities.
-
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational antiarrhythmic drug or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Regimen:
-
The study drug is administered at a pre-specified dose, which may include a loading dose followed by a maintenance dose.
-
The duration of treatment is typically long-term (e.g., 1-2 years) to assess the impact on long-term outcomes.
-
-
Follow-up and Assessments:
-
Patients are followed at regular intervals (e.g., 1, 3, 6, and 12 months, and then annually).
-
Assessments at each visit include:
-
Clinical evaluation for adverse events and symptoms.
-
12-lead electrocardiogram (ECG).
-
24-hour Holter monitoring to quantify arrhythmia burden.
-
Echocardiography to assess LVEF.
-
Blood tests for safety monitoring (e.g., liver and thyroid function for amiodarone).
-
-
-
Endpoints:
-
Primary Endpoint: All-cause mortality or a composite of cardiac death and non-fatal recurrent myocardial infarction.
-
Secondary Endpoints: Arrhythmic death, sudden cardiac death, hospitalization for heart failure, and suppression of ventricular arrhythmias on Holter monitoring.
-
Safety Endpoints: Incidence of adverse drug reactions, including proarrhythmia.
-
-
Statistical Analysis: The primary analysis is typically an intention-to-treat analysis comparing the event rates between the treatment and placebo groups using survival analysis methods (e.g., Kaplan-Meier curves and Cox proportional hazards models).
Visualizations
Signaling Pathway of a Class Ic Antiarrhythmic Agent
Caption: Mechanism of action for Ethacizine, a Class Ic antiarrhythmic agent.
Experimental Workflow for Post-MI Antiarrhythmic Drug Validation
Caption: General experimental workflow for validating an antiarrhythmic drug post-MI.
Conclusion
Ethacizine, as a representative of the phenothiazine-derived Class Ic antiarrhythmics, demonstrates potent suppression of ventricular arrhythmias in preclinical and limited clinical settings. Its mechanism of action, centered on strong sodium channel blockade, is well-understood. However, the critical concern for all Class Ic agents in the post-myocardial infarction population is the potential for increased mortality, as tragically demonstrated in the CAST trial with the related compound moricizine.
In comparison, while Amiodarone has a complex side-effect profile, it has shown a reduction in arrhythmic death without negatively impacting overall mortality in high-risk post-MI patients. Lidocaine remains a useful agent for the acute management of ventricular arrhythmias, and beta-blockers are a cornerstone of post-MI therapy for their proven mortality benefit.
Therefore, while Ethacizine may be effective at suppressing arrhythmias, its use in post-MI patients would require robust clinical trial data to demonstrate a favorable risk-benefit profile, particularly concerning long-term survival. The existing evidence suggests that for the broad post-MI population, beta-blockers and, in specific high-risk cases, amiodarone, remain the preferred therapeutic options. Further research into agents like Ethacizine should focus on identifying specific patient subgroups who might benefit without an increased risk of adverse outcomes.
References
- 1. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Arrhythmia models for drug research: classification of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised trial of effect of amiodarone on mortality in patients with left-ventricular dysfunction after recent myocardial infarction: EMIAT. European Myocardial Infarct Amiodarone Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine prophylaxis for fatal ventricular arrhythmias after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcentral.com [medcentral.com]
- 8. Beta-Blockers after Myocardial Infarction and Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 10. [Clinical pharmacokinetics and hemodynamics of ethacizin in the acute period of myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiodarone: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic lidocaine for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mixed Results for Beta-blockers in Post-MI Patients With Preserved EF | tctmd.com [tctmd.com]
- 14. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 15. Beta-blockers Not Helpful After MI in Patients With Preserved EF | tctmd.com [tctmd.com]
- 16. [Effect of ethacizine on the heart conduction system and the indicators of central hemodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of amiodarone in the postmyocardial infarction patient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of prophylactic lidocaine in suspected acute myocardial infarction. An overview of results from the randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Electrophysiological effects of ethacizine in experimental myocardial infarction and stimulation of sympathetic heart innervation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methodology for clinical trials with antiarrhythmic drugs to prevent cardiac death: US experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ion Channel Blocking Kinetics of Chloracizine and Propafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine, a phenothiazine derivative, and propafenone, a Class 1C antiarrhythmic agent, are both known to exert their therapeutic effects through the modulation of ion channel activity. Understanding the nuances of their interaction with cardiac ion channels, particularly the kinetics of channel blockade, is crucial for predicting their clinical efficacy and potential proarrhythmic risk. This guide provides a detailed, objective comparison of the ion channel blocking kinetics of this compound and propafenone, supported by available experimental data.
Core Mechanisms of Action
Both this compound and propafenone are potent blockers of voltage-gated sodium channels, a hallmark of Class 1 antiarrhythmic drugs. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity. However, their interactions with other ion channels, particularly potassium channels, and the specific kinetics of their binding and unbinding from the channels, contribute to their distinct electrophysiological profiles.
Propafenone is a well-characterized Class 1C agent with a "slow-in, slow-out" binding characteristic for sodium channels. This results in a pronounced use-dependent block, meaning its effect is more significant at faster heart rates. Propafenone also exhibits blocking effects on various potassium channels, which can influence the repolarization phase of the action potential.[1]
This compound , as a phenothiazine, is also known to block sodium channels. Studies suggest that, similar to its analogue chlorpromazine, it can effectively block sodium channels in their inactivated state.[2] This state-dependent blockade is a key determinant of its antiarrhythmic action. The data on its effects on other ion channels are less extensive, but class effects of phenothiazines suggest potential interactions with potassium channels.
Quantitative Comparison of Ion Channel Blockade
The following tables summarize the available quantitative data on the ion channel blocking properties of propafenone and related phenothiazine compounds as a proxy for this compound.
Table 1: Sodium Channel Blocking Kinetics
| Parameter | Propafenone | This compound (and related Phenothiazines) |
| Primary Target | Voltage-gated sodium channels (Nav1.5) | Voltage-gated sodium channels (Nav1.5) |
| Binding State Preference | Open and Inactivated | Inactivated[2] |
| Use-Dependence | Pronounced | Suggested by inactive state block |
| Onset of Use-Dependent Block (τon) | 0.050 ± 0.004 /beat (at 300 ms cycle length)[1] | Data not available |
| Recovery from Block (τoff) | 6.3 ± 0.8 s[1] | Data not available |
| IC50 (Resting State) | ~105 µM (for Moricizine, a related compound)[3] | Data not available |
Table 2: Potassium Channel Blocking Kinetics
| Channel Type | Propafenone IC50 | This compound/Phenothiazine IC50 |
| hERG (IKr) | - | 21.6 µM (Chlorpromazine)[4] |
| ATP-sensitive K+ (KATP) | - | 1 µM (Chlorpromazine)[5] |
Note: Direct comparative studies on the ion channel blocking kinetics of this compound and propafenone are limited. The data for this compound is primarily inferred from studies on related phenothiazine compounds like chlorpromazine. Further research is required for a more direct and comprehensive comparison.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of ion channel blockade by these agents and a typical experimental workflow for their characterization.
Experimental Protocols
The following provides a detailed methodology for a typical whole-cell patch-clamp experiment designed to compare the ion channel blocking kinetics of this compound and propafenone.
Objective: To characterize and compare the voltage- and use-dependent block of sodium and potassium channels by this compound and propafenone.
1. Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human ion channel subunit (e.g., Nav1.5 for sodium channels, or specific Kv channel subunits for potassium channels) are cultured under standard conditions. Alternatively, primary cardiomyocytes can be isolated from animal models (e.g., rat, guinea pig) following approved institutional protocols.
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal recording conditions.
2. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp setup consisting of an inverted microscope, micromanipulators, a patch-clamp amplifier, and a data acquisition system is used.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution (for Sodium Currents): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Sodium Currents): (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
External (Bath) Solution (for Potassium Currents): (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (for Potassium Currents): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Capacitive transients and series resistance are compensated.
-
3. Voltage-Clamp Protocols:
-
Sodium Current (INa) Protocol:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, depolarizing steps are applied in 10 mV increments from -100 mV to +60 mV for 50 ms.
-
Steady-State Inactivation: From a holding potential of -120 mV, conditioning pre-pulses of 500 ms duration are applied from -140 mV to -10 mV, followed by a test pulse to -20 mV to elicit INa.
-
Use-Dependent Block: A train of depolarizing pulses to -20 mV for 20 ms is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.
-
Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse to -20 mV for 1 second is followed by a variable recovery interval at -120 mV before a second test pulse to -20 mV.
-
-
Potassium Current (IK) Protocol:
-
Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, depolarizing steps are applied in 10 mV increments from -70 mV to +60 mV for 500 ms.
-
Tail Currents: Following the depolarizing step, the membrane is repolarized to -40 mV to record tail currents.
-
4. Drug Application:
-
This compound and propafenone are prepared as stock solutions and diluted to the final desired concentrations in the external solution.
-
The drug solutions are applied to the recorded cell via a gravity-fed perfusion system.
-
The effect of each concentration is allowed to reach a steady state before data is recorded.
5. Data Analysis:
-
Current amplitudes, activation and inactivation kinetics, and recovery time constants are measured using appropriate software (e.g., pCLAMP, PatchMaster).
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.
-
The kinetics of use-dependent block are quantified by fitting the decay of the current during the pulse train to an exponential function to determine the onset rate (τon). The time course of recovery from block is also fitted with an exponential function to determine the recovery time constant (τoff).
Conclusion
Both this compound and propafenone are effective sodium channel blockers, but they exhibit distinct kinetic and state-dependent properties. Propafenone's well-defined slow kinetics and use-dependence, coupled with its effects on potassium channels, contribute to its established antiarrhythmic profile. While quantitative data for this compound is less abundant, its preferential block of the inactivated sodium channel state suggests a mechanism that could be particularly effective in tissues with a more depolarized resting membrane potential, a characteristic of ischemic or diseased myocardium. The potential for potassium channel blockade by this compound, as suggested by the actions of other phenothiazines, warrants further investigation to fully elucidate its electrophysiological signature. This comparative guide highlights the importance of detailed kinetic analysis in understanding the therapeutic and proarrhythmic potential of antiarrhythmic drugs and underscores the need for further direct comparative studies of these two compounds.
References
- 1. New classification of moricizine and propafenone based on electrophysiologic and electrocardiographic data from isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gate-dependent blockade of sodium channels by phenothiazine derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine and related phenothiazines inhibit the ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Phenothiazine-Derived Antiarrhythmic Drugs
This guide provides a detailed comparison of phenothiazine-derived antiarrhythmic drugs, with a primary focus on moricizine, and their alternatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies based on available clinical data.
Introduction to Phenothiazine-Derived Antiarrhythmics
Phenothiazine derivatives are a class of drugs historically recognized for their antipsychotic properties. However, certain analogues, notably moricizine (Ethmozine), were developed and investigated for their antiarrhythmic effects.[1][2] Moricizine is classified as a Class I antiarrhythmic agent under the Vaughan Williams classification, primarily acting by blocking sodium channels in myocardial tissue.[1][3][4] Its electrophysiological effects, however, are complex, sharing properties with both Class IA and IB agents.[5][6] This guide will compare the performance of moricizine against other Class I and broader antiarrhythmic agents, contextualized by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which significantly shaped the clinical use of these drugs.
Mechanism of Action
Phenothiazine-derived antiarrhythmics like moricizine exert their primary effect by blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[3][7][8] This action reduces the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7] Moricizine also shortens the action potential duration and the effective refractory period.[5] This mechanism helps to suppress arrhythmias by interrupting re-entrant circuits.[5]
References
- 1. Efficacy of moricizine in malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ahajournals.org [ahajournals.org]
- 5. droracle.ai [droracle.ai]
- 6. Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. partone.litfl.com [partone.litfl.com]
- 8. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
Ethacizine Demonstrates Efficacy in Patients Non-Responsive to Other Class I Antiarrhythmics
For researchers and drug development professionals navigating the challenges of treatment-resistant cardiac arrhythmias, the phenothiazine-derived antiarrhythmic agent, Ethacizine, presents a noteworthy alternative. Clinical data indicates its effectiveness in patient populations who have failed to respond to other Class I antiarrhythmic drugs, offering a potential therapeutic avenue for these difficult-to-treat cases.
Ethacizine, a Class Ic antiarrhythmic, is utilized in Russia and some Commonwealth of Independent States (CIS) countries for severe and refractory ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves a potent blockade of fast sodium channels in cardiac myocytes, which slows the conduction of electrical impulses.[2][3] Additionally, it exhibits some calcium channel blocking and anticholinergic effects, contributing to its antiarrhythmic properties.
Comparative Efficacy in Refractory Arrhythmias
A key study evaluating Ethacizine in patients with ventricular arrhythmias refractory to previous antiarrhythmic therapies demonstrated a significant response rate. In this cohort, Ethacizine was effective in 63% of patients.[4] The study also provided a head-to-head comparison with other antiarrhythmics in the same patient group, highlighting the potential of Ethacizine in a treatment-resistant setting.
Another investigation involving patients with paroxysmal atrial fibrillation showed a trend towards superiority for Ethacizine when compared to propafenone in preventing recurrence.[5] Furthermore, a double-blind, randomized, crossover study compared the antiarrhythmic activity of allapinin, Ethacizine, and mexitil in patients with high-grade ventricular arrhythmias, providing further comparative insights.
A prospective analysis of Ethacizine in patients with premature atrial and ventricular contractions, where other antiarrhythmics had proven ineffective, confirmed its effectiveness and safety.[6][7] The study reported a sustained reduction in extrasystole occurrences with minimal side effects.[6][7]
Table 1: Efficacy of Ethacizine in Patients with Refractory Ventricular Arrhythmias
| Treatment Group | Number of Patients | Efficacy (Response Rate) |
| Ethacizine | 48 | 63% |
Data from a study on patients with ventricular arrhythmias refractory to past treatments.[4]
Table 2: Comparative Efficacy of Antiarrhythmic Drugs in the Same Patient Cohort
| Drug | Efficacy (Response Rate) |
| Ethacizine | 100% |
| Ethmozin (Moricizine) | 73% |
| Disopyramide | 69% |
Data from a comparative assessment within the same patient group who responded to at least one of the available antiarrhythmic drugs.[4]
Experimental Protocols
Programmed Electrical Stimulation (PES) for Ventricular Tachycardia
A study assessing the efficacy of Ethacizine in patients with recurrent sustained ventricular tachycardia (VT) utilized a programmed electrical stimulation (PES) protocol.
Methodology:
-
Baseline Study: Programmed electrical stimulation was performed to induce VT in all patients. This involved delivering single, double, and triple extrastimuli at paced drives of 100 and 140 beats/min from two right ventricular sites (apex and outflow tract).[8]
-
Drug Administration: A single intravenous dose of Ethacizine (0.6-0.7 mg/kg) was administered.[8]
-
Post-Drug Stimulation: The PES protocol was repeated to assess whether VT was still inducible.[8]
-
Long-Term Therapy: Patients were subsequently administered oral Ethacizine (200-400 mg per day) for long-term follow-up.[8]
Animal Model of Myocardial Ischemia-Reperfusion
A proposed protocol for evaluating Ethacizine in a rat model of myocardial ischemia-reperfusion (I/R) injury is outlined below.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with Ketamine and Xylazine or isoflurane inhalation.[9]
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a snare occluder to induce ischemia for 30-45 minutes.[9]
-
Ethacizine Administration: Ethacizine is administered intravenously at a proposed dosage of 0.5 - 1.0 mg/kg at various time points: pre-treatment, peri-ischemic, or at the onset of reperfusion.[9]
-
Reperfusion: The snare is released to allow blood flow to the myocardium for a period of 2 to 24 hours.[9]
-
Endpoint Assessment:
Visualizing Treatment Pathways and Mechanisms
To better understand the therapeutic positioning and mechanism of Ethacizine, the following diagrams are provided.
References
- 1. Ethacizine - Wikipedia [en.wikipedia.org]
- 2. What is Ethacizine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Ethacizine? [synapse.patsnap.com]
- 4. [Effectiveness of ethacizin in ventricular arrhythmias refractory to prior anti-arrhythmia drug therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The many NO's to the use of class I antiarrhythmics: does this also apply to ethacizinum? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiarrhythmic efficacy of ethacizine assessed by programmed electrical stimulation in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Vitro Showdown: Chloracizine and Fellow Class Ic Agents Battle for Late Sodium Current Supremacy
A comprehensive in vitro comparison reveals the nuanced effects of Chloracizine and other Class Ic antiarrhythmic agents on the late sodium current (INaL), a critical player in cardiac arrhythmogenesis. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their comparative performance.
The late sodium current, a sustained influx of sodium ions during the plateau phase of the cardiac action potential, is a key therapeutic target. Its pathological enhancement is linked to various arrhythmias. Class Ic antiarrhythmic drugs, known for their potent blockade of cardiac sodium channels, are under investigation for their potential to modulate this late current. This guide focuses on the in vitro effects of this compound, a phenothiazine derivative, in comparison to the well-established Class Ic agents, flecainide and propafenone.
Quantitative Comparison of Inhibitory Potency
While direct head-to-head comparative studies quantifying the IC50 values of this compound, flecainide, and propafenone on the late sodium current under identical experimental conditions are limited, a review of available literature provides valuable insights. Moricizine, a phenothiazine derivative structurally related to this compound, has been shown to significantly inhibit the late sodium current, suggesting a similar mechanism of action for this compound.[1][2]
For a broader context, the inhibitory effects of other sodium channel blockers on both peak and late sodium currents are presented below. It is important to note that experimental conditions can influence IC50 values.
| Compound | Drug Class | Peak INa IC50 (µM) | Late INa IC50 (µM) | Cell Type | Reference |
| Flecainide | Class Ic | 10.7 | Not Specified | hNav1.5 | [3] |
| Mexiletine | Class Ib | 67.2 | Not Specified | hNav1.5 | [3] |
| Lamotrigine | Anticonvulsant | 280.2 (at -120 mV) | 12.2 - 17.2 | hNav1.5 in HEK293 | [4] |
| Ranolazine | Antianginal | 294 - 1,329 | 6 - 17 | Canine/Rabbit Ventricular Myocytes | [5] |
| Lidocaine | Class Ib | ~300 | ~25 | Not Specified | [5] |
Signaling Pathway and Mechanism of Action
Class Ic antiarrhythmic agents exert their effects by blocking the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade reduces the influx of sodium ions during phase 0 of the action potential, thereby slowing conduction. The interaction with the late sodium current is a key aspect of their antiarrhythmic potential. The prolonged channel openings that contribute to the late sodium current are thought to be particularly susceptible to blockade by these agents.
Experimental Protocols
The evaluation of the effects of these compounds on the late sodium current is typically performed using the whole-cell patch-clamp technique on cells stably expressing the human cardiac sodium channel, Nav1.5 (e.g., HEK293 cells).
Typical Experimental Workflow:
Detailed Voltage-Clamp Protocol:
-
Holding Potential: Cells are typically held at a potential of -100 mV to ensure the availability of the sodium channels.
-
Depolarization Pulse: A long depolarizing pulse (e.g., 300 ms) to a potential of -10 mV is applied to elicit both the peak and late sodium currents.
-
Measurement of Late Current: The late sodium current is measured as the average current during the final portion (e.g., the last 100 ms) of the depolarizing pulse. This timing avoids contamination from the transient peak current.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the late current amplitude before and after drug application at various concentrations. The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.
Conclusion
The available in vitro data, particularly from studies on the related compound moricizine, suggest that this compound likely inhibits the late sodium current, a characteristic it would share with other Class Ic antiarrhythmic agents like flecainide and propafenone.[1][2] However, a definitive quantitative comparison requires further direct experimental investigation to determine the specific IC50 value of this compound on the late sodium current under standardized conditions. Such studies would be invaluable for elucidating the full therapeutic potential of this compound in the management of cardiac arrhythmias. The provided experimental framework offers a robust methodology for conducting such comparative analyses.
References
- 1. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chloracizine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Chloracizine is a critical component of laboratory safety and regulatory compliance. As a phenothiazine derivative, this compound requires careful handling and adherence to established protocols for chemical and pharmaceutical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] A key determination in the disposal process is whether the waste is classified as hazardous.
While this compound is not specifically listed as a P- or U-listed hazardous waste by the RCRA, any chemical waste must be evaluated to determine if it exhibits hazardous characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5][6] Given the pharmacological activity of this compound, a conservative approach treating it as potentially hazardous chemical waste is recommended.
Step-by-Step Disposal Procedures for this compound
The following procedures are designed for laboratory settings and should be conducted in accordance with your institution's specific Environmental Health & Safety (EH&S) guidelines.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps.
-
Segregate this compound waste from other chemical wastes unless they are known to be compatible.[4] Keep solids and liquids in separate containers.
2. Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible waste containers.[2][4]
-
Clearly label the waste container with the words "Hazardous Waste" (or as otherwise directed by your institution's EH&S).
-
The label must include the full chemical name ("this compound"), concentration, and quantity. Avoid using abbreviations or chemical formulas.[4]
-
Indicate the date when the waste was first added to the container.
3. Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area near the point of generation.[4]
-
Ensure the storage area is secure and under the control of laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the waste. Do not attempt to dispose of the chemical waste yourself.
-
Follow your EH&S department's specific procedures for requesting a waste pickup. This may involve an online form or a direct call.
-
Provide accurate information about the waste to ensure it is handled and disposed of correctly by the licensed waste management vendor.
5. Emergency Procedures:
-
In case of a spill, immediately consult your laboratory's chemical hygiene plan and the Safety Data Sheet (SDS) for this compound.
-
For small, manageable spills, trained laboratory personnel may clean it up using appropriate personal protective equipment (PPE) and spill kits.
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team and EH&S.
Key Disposal Considerations
| Consideration | Regulatory Body/Guideline | Summary of Requirements |
| Waste Classification | EPA (RCRA) | Determine if the waste is hazardous (listed or characteristic). Treat as hazardous if unknown.[1][4][6] |
| Container Management | EH&S / RCRA | Use compatible, sealed, and properly labeled containers.[2][4] |
| Disposal Method | Institutional Policy / EPA | Disposal must be handled by a licensed hazardous waste vendor, typically through incineration.[1][3] |
| Sewer Disposal | EPA (Clean Water Act) | Do not dispose of this compound down the drain.[7] |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for this compound. The procedures outlined are derived from general chemical safety and hazardous waste regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the laboratory disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and your EH&S department for any questions or clarification.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. go.lupinsys.com [go.lupinsys.com]
- 4. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Chloracizine
This guide provides essential safety protocols and logistical information for the handling and disposal of Chloracizine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound and its related compounds, such as Chlorpromazine hydrochloride, are potent chemicals that present significant health risks upon exposure. According to safety data sheets, these substances are classified as highly toxic.[1][2][3]
Primary Hazards:
-
Acute Toxicity (Inhalation): May be fatal if inhaled.[1][2][3]
-
Skin and Eye Contact: Can cause irritation upon contact.[4][5]
Immediate action is required in case of exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Standards | Rationale |
| Respiratory | Full-face respirator or N95/N100 particle mask | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[5] For handling powders, an N-95 or N-100 particle mask is sufficient.[6] Equipment should be NIOSH (US) or EN 149 (EU) approved.[3] | To prevent inhalation of dusts or aerosols, which can be fatal.[2] |
| Hands | Chemical-impermeable gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5] Always inspect gloves before use and use proper removal technique.[5] | To prevent skin contact and absorption.[7] |
| Eyes | Tightly fitting safety goggles or a face shield | Goggles should conform to EN 166 (EU) or be NIOSH-approved (US).[5] A face shield provides a broader range of protection against splashes.[1][7] | To protect eyes from splashes and airborne particles.[8] |
| Body | Fire/flame resistant and impervious clothing; laboratory coat | Wear a lab coat, and for larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[5][9] | To protect skin from accidental contact and contamination.[8] |
Operational and Handling Protocols
Routine Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]
-
Avoidance of Dust and Aerosols: Take care to avoid the formation of dust and aerosols during weighing and solution preparation.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Tools: Use non-sparking tools to prevent ignition.[5]
Storage:
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents.[3]
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to mitigate harm.
First Aid Measures:
-
Inhalation: If inhaled, move the person into fresh air.[3] If not breathing, give artificial respiration and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[5]
-
Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.[5] Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Ingestion: Rinse mouth with water.[4] Do not induce vomiting.[4] Call a poison control center or doctor immediately.[1]
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, closed, and properly labeled container.[4]
-
Disposal Method: Dispose of the waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Before disposing of or recycling empty containers, scratch out all personal or identifying information on the label.[10] Mix the residue with an unappealing substance like cat litter or coffee grounds, place it in a sealed bag, and then dispose of it in the trash.[10][11] Do not flush down the toilet unless specifically instructed to do so.[11]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pppmag.com [pppmag.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
